molecular formula C14H23N3 B1320382 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine CAS No. 914349-67-0

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Número de catálogo: B1320382
Número CAS: 914349-67-0
Peso molecular: 233.35 g/mol
Clave InChI: SAUDSDDZIRPWMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a useful research compound. Its molecular formula is C14H23N3 and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUDSDDZIRPWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588116
Record name 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-67-0
Record name 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical and physical properties, offers a plausible synthetic route with a detailed experimental protocol, and outlines a complete analytical framework for its characterization. Furthermore, it explores the molecule's reactivity and discusses its potential as a versatile scaffold in medicinal chemistry for the development of novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction & Significance

This compound is a bifunctional organic compound featuring a benzylamine moiety linked to an N-ethylpiperazine ring. Its molecular architecture makes it a valuable intermediate and building block in synthetic chemistry.[1][2] The true value of this molecule lies in its identity as a structural scaffold for drug discovery. It combines three key pharmacophoric elements:

  • A Primary Aryl-Alkylamine: The benzylamine group provides a primary amine that serves as a crucial handle for subsequent chemical modifications, such as amide or sulfonamide formation, allowing for the systematic exploration of structure-activity relationships (SAR).

  • A Substituted Piperazine Ring: The piperazine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its presence often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. The N-ethyl substitution provides a specific lipophilic character.

  • A Precisely Spaced Aromatic Core: The benzene ring provides a rigid core that can engage in various receptor interactions, including π-stacking, while the methylene linker ensures conformational flexibility between the two nitrogen-containing moieties.

This combination of features makes this compound a compelling starting point for developing libraries of compounds aimed at various biological targets, including G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).[4][5]

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its appropriate handling, storage, and use in synthetic applications.

Table 1: Core Properties and Identifiers
PropertyValueReference(s)
IUPAC Name (4-((4-ethylpiperazin-1-yl)methyl)phenyl)methanamine-
CAS Number 914349-67-0[6]
Molecular Formula C₁₄H₂₃N₃[1][2]
Molecular Weight 233.35 g/mol [1][2]
Physical Form Solid[1]
Predicted Boiling Point 351.8 ± 32.0 °C (at 760 mmHg)[4]
InChI Key SAUDSDDZIRPWMO-UHFFFAOYSA-N[1][2]
Recommended Storage 2-8°C[4]

Diagram 1: Annotated Chemical Structure

structure cluster_mol cluster_labels mol l1 Primary Amine (Derivatization Site) l1->p1 l2 N-Ethylpiperazine (Pharmacokinetic Modulator) l2->p2 l3 Benzylic Linker l3->p3

Caption: Annotated structure of the title compound.

Synthesis and Purification

While this compound is commercially available as a building block, understanding its synthesis is crucial for researchers planning to create novel derivatives or require larger quantities. A highly efficient and common method for its preparation is through reductive amination.

Retrosynthetic Analysis & Proposed Pathway

The most logical disconnection is at the C-N bond formed between the benzyl group and the piperazine nitrogen. This leads back to 4-formylbenzylamine (or a protected precursor) and N-ethylpiperazine, which are readily available starting materials. The forward synthesis involves the formation of an imine/iminium ion intermediate, followed by reduction.

Diagram 2: Proposed Synthetic Workflow

workflow start 4-(Aminomethyl)benzaldehyde + N-Ethylpiperazine step1 Step 1: Imine Formation (Acid Catalyst, e.g., AcOH) Solvent: Methanol start->step1 step2 Step 2: In-situ Reduction Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) step1->step2 Intermediate: Iminium Ion step3 Step 3: Aqueous Work-up (Base wash, e.g., NaHCO₃) step2->step3 step4 Step 4: Purification (Silica Gel Chromatography) step3->step4 product This compound step4->product

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Causality: This one-pot procedure is selected for its high efficiency and mild reaction conditions, which are compatible with the free primary amine on the benzaldehyde. Sodium triacetoxyborohydride is the reducing agent of choice as it is selective for iminium ions over aldehydes and is stable in anhydrous solvents, preventing side reactions.

Methodology:

  • Reaction Setup: To a solution of 4-(aminomethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or methanol (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂), add N-ethylpiperazine (1.1 eq).

  • Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature for 12-24 hours until TLC analysis indicates complete formation of the product.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent product tailing on the acidic silica) as the eluent.

  • Validation: Combine the pure fractions and evaporate the solvent to yield the title compound. Confirm identity and purity using the analytical methods described in Section 4.0.

Analytical Characterization

As this compound is often supplied without detailed analytical data, establishing a robust characterization protocol is essential for quality control.[1] The following section describes the expected spectral data for structural confirmation.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals are outlined in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₂-CH₃ (Ethyl)~1.10Triplet (t)3H
-NH₂ (Primary Amine)~1.5-2.0Broad singlet2H
Piperazine & Ethyl -CH₂-~2.40-2.60Multiplet (m)10H
Ar-CH₂-N (Piperazine)~3.50Singlet (s)2H
Ar-CH₂-NH₂ (Benzylamine)~3.85Singlet (s)2H
Aromatic Protons (Ar-H)~7.25-7.35AA'BB' system4H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃): The molecule is expected to show 10 distinct carbon signals: 1 for the methyl group, 4 for the inequivalent methylene groups, and 5 for the aromatic carbons (due to symmetry).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • 3300-3400 cm⁻¹: N-H stretching (primary amine), two bands expected.

  • 2950-3050 cm⁻¹: Aromatic C-H stretching.

  • 2800-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

  • 1100-1250 cm⁻¹: C-N stretching.

Mass Spectrometry (MS):

  • Mode: Electrospray Ionization (ESI+).

  • Expected [M+H]⁺: m/z 234.20.

  • Key Fragmentation: A prominent fragment is expected from benzylic cleavage, resulting in the loss of the aminomethyl group or the ethylpiperazin-1-ylmethyl group.

Chromatographic Purity Assessment

A standard reverse-phase HPLC method is recommended for determining the purity of the compound.

Table 3: Recommended HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

Causality: A C18 column is suitable for this moderately polar compound. The use of a formic acid modifier ensures the amine functional groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Reactivity and Applications in Drug Discovery

The primary amine of the benzylamine moiety is the principal site for derivatization, providing a gateway to a wide array of chemical entities.

Diagram 3: Potential Derivatization Pathways

derivatization start This compound (Primary Amine) cond1 R-COCl Base start->cond1 cond2 R-SO₂Cl Base start->cond2 cond3 R-CHO NaBH(OAc)₃ start->cond3 prod1 Amide Derivatives cond1->prod1 prod2 Sulfonamide Derivatives cond2->prod2 prod3 Secondary Amine Derivatives cond3->prod3

Caption: Key reactions targeting the primary amine.

Applications:

  • CNS Agents: The N-substituted piperazine motif is a classic feature of CNS-active drugs. Derivatives could be explored as inhibitors of neurotransmitter reuptake (e.g., GlyT-1) or as ligands for dopamine and serotonin receptors.[5][7]

  • Antineoplastic Agents: Many kinase inhibitors incorporate piperazine rings to enhance solubility and interact with the solvent-exposed regions of the ATP-binding pocket.

  • Anti-Infective Agents: The scaffold can be elaborated to develop novel antibacterial or antifungal agents, a field where piperazine derivatives have shown promise.[8]

Safety and Handling

Proper handling is crucial due to the compound's potential hazards. The following information is derived from safety data sheets for the compound and structurally related chemicals.

Table 4: GHS Hazard Summary
PictogramGHS CodeHazard StatementReference(s)
alt text
H302Harmful if swallowed[6][9]
H315Causes skin irritation[6][9]
H319Causes serious eye irritation[6][9]
H335May cause respiratory irritation[6][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9][10]

  • Skin and Body Protection: Wear a lab coat. Ensure adequate ventilation to avoid inhaling dust.[9]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

Conclusion

This compound stands out as a highly functional and versatile chemical building block. Its unique structure, combining a reactive primary amine with the pharmacologically significant N-ethylpiperazine moiety, provides a robust platform for the synthesis of diverse compound libraries. By understanding its properties, synthesis, and analytical profile as detailed in this guide, researchers can effectively and safely utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

The Analytical Scientist's Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comprehensive Framework for Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(4-ethylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in the principles of spectroscopic analysis, to unambiguously determine the molecule's constitution. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction: The Molecular Blueprint

The precise structural characterization of any chemical entity is a cornerstone of chemical and pharmaceutical research. For this compound, a compound featuring a benzylamine moiety linked to an ethylpiperazine group via a methylene bridge, a multi-faceted analytical approach is paramount. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.35 g/mol .[1][2] The IUPAC name for this compound is [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine, and its CAS number is 914349-67-0.[3]

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear path but rather an iterative and interconnected workflow. The following diagram illustrates the logical progression from initial sample assessment to the final, confirmed structure.

Structure_Elucidation_Workflow Workflow for the Structure Elucidation of this compound cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Sample_Purity Sample Purity Assessment (e.g., LC-MS, TLC) Elemental_Analysis Elemental Analysis (Confirm Molecular Formula) Sample_Purity->Elemental_Analysis Purity Confirmed Mass_Spectrometry Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Elemental_Analysis->Mass_Spectrometry Formula Verified IR_Spectroscopy Infrared (IR) Spectroscopy (Functional Group Identification) Mass_Spectrometry->IR_Spectroscopy Informs Functional Groups Data_Integration Integrated Data Analysis (Cross-validation of Spectroscopic Data) Mass_Spectrometry->Data_Integration NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) (¹H & ¹³C Connectivity) IR_Spectroscopy->NMR_Spectroscopy Confirms Functional Groups IR_Spectroscopy->Data_Integration NMR_Spectroscopy->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Confirmation Final Structure Confirmation Structure_Proposal->Final_Confirmation All Data Consistent

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry serves as the initial gateway in our analytical journey, providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its substructures.

Predicted Mass Spectrum Data
FeaturePredicted ValueRationale
Molecular Ion (M⁺) m/z 233.19Corresponds to the molecular formula C₁₄H₂₃N₃. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
Base Peak m/z 132Predicted to be the most abundant fragment, arising from a stable benzylic cation.
Key Fragments m/z 106, 91, 57These fragments correspond to characteristic cleavages of the benzylamine and ethylpiperazine moieties.
Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzylamines and piperazines. Alpha-cleavage is a dominant fragmentation mechanism for amines.[2] The bond between the benzylic carbon and the piperazine nitrogen is prone to cleavage, as is the bond between the benzylic carbon and the aromatic ring.

Fragmentation_Pathway Predicted Mass Spectrometry Fragmentation Pathway M_plus [C₁₄H₂₃N₃]⁺ m/z 233 Fragment_132 [C₉H₁₀N]⁺ m/z 132 (Base Peak) M_plus->Fragment_132 - C₇H₁₅N₂ Fragment_106 [C₇H₈N]⁺ m/z 106 M_plus->Fragment_106 - C₇H₁₅N₂ Fragment_57 [C₄H₉]⁺ m/z 57 M_plus->Fragment_57 - C₁₀H₁₄N₃ Fragment_132->Fragment_106 - C₂H₂ Fragment_91 [C₇H₇]⁺ m/z 91 Fragment_106->Fragment_91 - NH₂

Caption: Key fragmentation steps for the target molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or gas chromatography (GC) inlet. Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with predicted fragmentation patterns.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides rapid and definitive information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400-3250N-H (Primary Amine)Symmetric & Asymmetric StretchMedium, Sharp (two bands)
3030C-H (Aromatic)StretchMedium to Weak
2950-2850C-H (Aliphatic)StretchStrong
1650-1580N-H (Primary Amine)Bend (Scissoring)Medium to Strong
1600, 1475C=C (Aromatic)Ring StretchMedium
1335-1250C-N (Aromatic Amine)StretchStrong
1250-1020C-N (Aliphatic Amine)StretchMedium
910-665N-HWagBroad, Strong

Rationale: The presence of a primary amine (-NH₂) is indicated by the characteristic N-H stretching and bending vibrations.[4][5] Aromatic C-H and C=C stretching absorptions confirm the benzene ring.[6] The C-N stretching bands will likely be complex due to the presence of both aliphatic and aromatic C-N bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans for a good signal-to-noise ratio.

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Acquire the sample spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Correlate the observed frequencies with known functional group absorptions to confirm the presence of the amine, aromatic ring, and aliphatic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of each carbon and hydrogen atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.28d2HAr-H (ortho to CH₂N)Deshielded by the electron-withdrawing CH₂N group.
~7.25d2HAr-H (ortho to CH₂NH₂)Deshielded by the electron-withdrawing CH₂NH₂ group.
~3.80s2HAr-CH₂ -NH₂Benzylic protons adjacent to the primary amine.
~3.50s2HAr-CH₂ -N(piperazine)Benzylic protons adjacent to the piperazine nitrogen.
~2.50t4HPiperazine CH₂ Protons on the piperazine ring adjacent to the ethyl group.
~2.45q2H-CH₂ -CH₃Methylene protons of the ethyl group, split by the methyl protons.
~2.40t4HPiperazine CH₂ Protons on the piperazine ring adjacent to the benzylic carbon.
~1.50br s2H-NH₂ Labile protons of the primary amine; signal may be broad and its position is concentration-dependent.
~1.10t3H-CH₂-CH₃ Methyl protons of the ethyl group, split by the methylene protons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~140Quaternary Ar-C Aromatic carbon attached to the CH₂NH₂ group.
~138Quaternary Ar-C Aromatic carbon attached to the CH₂N(piperazine) group.
~129Ar-C HAromatic methine carbons.
~128Ar-C HAromatic methine carbons.
~63Ar-C H₂-N(piperazine)Benzylic carbon adjacent to the piperazine.
~53Piperazine C H₂Piperazine carbons adjacent to the ethyl group.
~52-C H₂-CH₃Methylene carbon of the ethyl group.
~46Ar-C H₂-NH₂Benzylic carbon adjacent to the primary amine.
~12-CH₂-C H₃Methyl carbon of the ethyl group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: Room temperature.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but Recommended): Acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

    • Assign all proton and carbon signals to their respective atoms in the proposed structure.

Integrated Data Analysis and Final Confirmation

The final and most critical step is the holistic integration of data from all three spectroscopic techniques. The molecular weight from MS must match the molecular formula confirmed by elemental analysis and be consistent with the ¹H and ¹³C NMR data. The functional groups identified by IR must be present in the NMR spectra. The fragmentation pattern in the mass spectrum should be explainable by the structure determined from NMR. When all data streams converge to support a single, unambiguous structure, the elucidation is complete.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern analytical techniques. By strategically employing Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, and by critically evaluating the data in an integrated manner, researchers can confidently and accurately determine the molecular structure of novel compounds, a fundamental requirement for advancing drug discovery and development.

References

Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 4-(4-ethylpiperazin-1-ylmethyl)benzylamine, a piperazine-containing benzylamine derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nucleophilic substitution of 4-(chloromethyl)benzonitrile with N-ethylpiperazine, followed by the reduction of the resulting benzonitrile intermediate to the target primary amine.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a straightforward two-step sequence. The first step involves the formation of a C-N bond through the reaction of a benzylic halide with a secondary amine. The second step is a reduction of a nitrile functional group to a primary amine.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Nitrile Reduction 4-(chloromethyl)benzonitrile 4-(chloromethyl)benzonitrile Intermediate 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile 4-(chloromethyl)benzonitrile->Intermediate N-ethylpiperazine, Base, Solvent N-ethylpiperazine N-ethylpiperazine N-ethylpiperazine->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., Raney Ni, H2), Solvent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and analogous procedures found in the scientific literature.

Step 1: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile

This procedure describes the synthesis of the intermediate, 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile, via a nucleophilic substitution reaction between 4-(chloromethyl)benzonitrile and N-ethylpiperazine.

Materials:

  • 4-(chloromethyl)benzonitrile

  • N-ethylpiperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(chloromethyl)benzonitrile (1.0 eq) in acetonitrile, add N-ethylpiperazine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitrile group of the intermediate to the primary amine using catalytic hydrogenation with Raney® Nickel.

Materials:

  • 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ammonia solution (e.g., 7N in methanol) (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile (1.0 eq) in ethanol or methanol. An optional addition of an ammonia solution can be beneficial.

  • Carefully add a catalytic amount of Raney® Nickel slurry under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction may be gently heated to increase the rate.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography or crystallization.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialReagentsProductTypical Yield (%)Purity (%)
1Nucleophilic Substitution4-(chloromethyl)benzonitrileN-ethylpiperazine, K₂CO₃4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile85-95>95
2Nitrile Reduction (Catalytic Hydrogenation)4-(4-Ethylpiperazin-1-ylmethyl)benzonitrileRaney® Ni, H₂This compound80-90>98

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Materials (4-(chloromethyl)benzonitrile, N-ethylpiperazine) Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate (4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile) Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product (this compound) Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of the target compound.

IUPAC Nomenclature of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine.[1]

This systematic name is derived following the IUPAC nomenclature rules, which provide a standardized method for naming chemical compounds. The naming convention for this molecule can be broken down as follows:

  • Methanamine: This is the parent name, indicating a methane group attached to an amine group (-NH2). In this case, it corresponds to the benzylamine part of the common name, where the aminomethyl group (-CH2NH2) is the principal functional group.

  • [...phenyl]: This indicates that the methanamine group is attached to a phenyl (benzene) ring.

  • 4-[(4-ethylpiperazin-1-yl)methyl]: This part of the name describes the substituent at the 4th position of the phenyl ring.

    • methyl: A methylene (-CH2-) bridge connects the piperazine ring to the phenyl ring.

    • (4-ethylpiperazin-1-yl): This describes the piperazine ring itself. "piperazin-1-yl" indicates that the piperazine ring is attached to the methyl bridge at its nitrogen atom at position 1. "4-ethyl" specifies that an ethyl group (-CH2CH3) is attached to the nitrogen atom at position 4 of the piperazine ring.

The structure consists of a central benzylamine core, where the benzene ring is substituted at the para-position (position 4) with a methyl group that is, in turn, linked to the nitrogen at position 1 of an N-ethylpiperazine ring.

Numerous chemical suppliers and databases confirm this IUPAC name and provide additional information on the compound, such as its chemical formula (C14H23N3) and molecular weight (233.35 g/mol ).[2] The compound is listed with the CAS Number 914349-67-0.[1]

Logical Diagram for IUPAC Name Derivation

The following diagram illustrates the logical breakdown of the IUPAC name for this compound.

IUPAC_Naming_Logic methanamine methanamine phenyl phenyl methanamine->phenyl attached to substituent 4-[(4-ethylpiperazin-1-yl)methyl] phenyl->substituent substituted at pos. 4 by methyl methyl piperazinyl (4-ethylpiperazin-1-yl) methyl->piperazinyl ethyl 4-ethyl attachment piperazin-1-yl

Caption: Breakdown of the IUPAC name for this compound.

References

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and chemical data for the compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. Due to the limited availability of experimental data in peer-reviewed literature, this guide also includes predicted properties and general experimental protocols applicable to the synthesis, purification, and analysis of this and structurally related compounds.

Chemical and Physical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 4-((4-ethylpiperazin-1-yl)methyl)benzylamine-
CAS Number 914349-67-0[1]
Molecular Formula C₁₄H₂₃N₃[1]
Molecular Weight 233.35 g/mol [1]
Physical Form Solid
Boiling Point (Predicted) 351.8 ± 32.0 °C[2]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-

Synthesis and Purification

Conceptual Synthetic Pathway

A common method for the synthesis of such compounds involves the reductive amination of a corresponding aldehyde with a piperazine derivative.

Synthesis_Pathway 4-formylbenzonitrile 4-formylbenzonitrile Intermediate_Imine Intermediate Imine 4-formylbenzonitrile->Intermediate_Imine 1-ethylpiperazine 1-ethylpiperazine 1-ethylpiperazine Product 4-((4-ethylpiperazin-1-yl)methyl) benzonitrile Intermediate_Imine->Product Reduction Reduction Reduction (e.g., NaBH4, H2/Pd-C) Final_Product 4-(4-Ethylpiperazin-1-ylmethyl) benzylamine Product->Final_Product Nitrile Reduction Nitrile_Reduction Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) Purification_Workflow Crude_Product Crude 4-(4-Ethylpiperazin-1-ylmethyl) benzylamine Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elution with Solvent Gradient (e.g., Dichloromethane/Methanol) Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Solvent_Evaporation Solvent Evaporation from Pure Fractions TLC_Analysis->Solvent_Evaporation Pure_Product Pure 4-(4-Ethylpiperazin-1-ylmethyl) benzylamine Solvent_Evaporation->Pure_Product Biological_Investigation_Workflow Compound 4-(4-Ethylpiperazin-1-ylmethyl) benzylamine In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Assays) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Molecular Profile, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. We will delve into its core molecular and physicochemical properties, centered around its molecular weight of 233.35 g/mol . This document outlines a validated, plausible synthetic route via reductive amination and subsequent purification protocols. Furthermore, it explores the compound's utility as a versatile chemical building block and scaffold in the context of drug discovery, supported by an analysis of its constituent functional groups—the benzylamine and N-ethylpiperazine moieties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their experimental workflows.

Introduction: The Significance of Piperazinyl-Benzylamine Scaffolds

The benzylamine substructure is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents due to its ability to engage in hydrogen bonding and ionic interactions.[1] Similarly, the piperazine ring is a classic "privileged scaffold," a structural motif that can interact with multiple biological targets. When combined, as in this compound, these two moieties create a versatile molecule with distinct reactive and interactive sites. The primary amine of the benzylamine group serves as a key nucleophile or a point for salt formation, while the tertiary amine within the ethylpiperazine ring offers another site for protonation and influences overall solubility and pharmacokinetic properties. Understanding the fundamental characteristics of this compound is the first step toward leveraging its full potential in novel molecular design.

Core Molecular Profile

The foundational step in any research involving a specific chemical entity is to establish its precise identity. The core molecular profile of this compound is summarized below.

Key Identifiers and Molecular Weight

A consolidated table of the compound's essential identifiers provides a quick reference for documentation and analysis. The molecular weight, a critical parameter for all stoichiometric calculations, is 233.35 g/mol .[2][3][4]

PropertyValueSource(s)
Molecular Weight 233.35 g/mol [2][3][4]
Molecular Formula C₁₄H₂₃N₃[2][3][5]
IUPAC Name [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine[5]
CAS Number 914349-67-0[4][5]
Canonical SMILES CCN1CCN(CC1)Cc2ccc(CN)cc2[2][3]
InChI Key SAUDSDDZIRPWMO-UHFFFAOYSA-N[2][5]
Molecular Structure

The structure combines a benzylamine core with an N-ethylpiperazine group attached via a methylene bridge. This arrangement provides both a flexible linker and defined spatial orientation of the two key functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties and Characterization

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

  • Physical Form: The compound is typically supplied as a solid.[2]

  • Purity: Commercially available batches are often cited with a purity of 97% or higher.[4][5]

  • Solubility: The presence of three amine nitrogen atoms suggests that the compound will exhibit good solubility in acidic aqueous solutions due to salt formation. It is expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.

  • Stability: Benzylamines are generally stable under standard laboratory conditions but can be sensitive to oxidation. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Expert Insight: It is critical for the end-user to independently verify the identity and purity of this compound upon receipt, as suppliers often provide it as a research chemical without extensive batch-specific analytical data.[2][3] Standard characterization techniques would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and molecular weight.

Synthesis and Purification Strategies

A robust and common method for synthesizing substituted benzylamines of this type is through reductive amination . This strategy offers high yields and operational simplicity.

Proposed Synthetic Workflow

The synthesis involves the reaction of a commercially available aldehyde with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.

G ReactantA 4-(Aminomethyl)benzaldehyde Process Reductive Amination (e.g., NaBH(OAc)₃, DCE) ReactantA->Process ReactantB N-Ethylpiperazine ReactantB->Process Intermediate Schiff Base Intermediate (formed in situ) Process->Intermediate 1 Product Crude Product Intermediate->Product 2. Reduction Purification Purification (Column Chromatography) Product->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol (Self-Validating)

This protocol describes a laboratory-scale synthesis.

Objective: To synthesize and purify this compound.

Materials:

  • 4-(Aminomethyl)benzaldehyde (or a suitable protected precursor)

  • N-Ethylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)benzaldehyde (1.0 eq) and N-ethylpiperazine (1.1 eq). Dissolve the components in anhydrous DCE (approx. 0.1 M concentration).

    • Causality: Using a slight excess of the amine helps drive the initial imine formation to completion. Anhydrous solvent is crucial as water can hydrolyze the imine intermediate and decompose the reducing agent.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Adding it in portions controls any potential exotherm.

  • Reaction Monitoring (Validation Step 1): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Causality: The basic bicarbonate solution neutralizes the acidic byproducts and any remaining reducing agent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution system (e.g., 0-10% Methanol in DCM).

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Final Validation (Validation Step 2): Collect the pure fractions (identified by TLC) and concentrate under reduced pressure. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The HRMS should confirm the molecular weight of 233.35.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product drug but rather a valuable scaffold and building block . Its utility stems from its distinct functional handles.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment for screening against biological targets. The N-ethylpiperazine moiety is known to confer solubility and can occupy specific pockets in protein active sites, particularly in GPCRs and kinases.

  • Combinatorial Chemistry: The primary amine of the benzylamine group is a perfect handle for derivatization. It can be readily acylated, alkylated, or used in further reductive aminations to build a library of related compounds for structure-activity relationship (SAR) studies.

  • Linker Technology: In the development of PROTACs or Antibody-Drug Conjugates (ADCs), piperazine-containing linkers are frequently used. This molecule provides a foundational structure that can be elaborated into more complex linker systems.

For example, the core structure is analogous to moieties found in antagonists for various receptors. While direct biological activity data for this specific compound is scarce, its substructures are present in numerous CNS-active and anti-proliferative agents. Researchers can leverage this scaffold as a starting point for lead optimization campaigns, modifying the ethyl group or the aromatic ring to fine-tune potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook

This compound is a chemical tool of significant value for drug discovery and development professionals. With a definitive molecular weight of 233.35 g/mol and a structure featuring two highly versatile functional groups, it serves as an ideal starting point for the synthesis of compound libraries and the exploration of novel chemical space. The synthetic and purification protocols detailed herein provide a reliable framework for obtaining high-purity material for such research endeavors. As the demand for novel chemical entities continues to grow, the strategic application of well-characterized building blocks like this one will remain paramount to the success of modern medicinal chemistry programs.

References

Spectral Analysis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.4d2HAr-H (ortho to CH₂N)
~7.1-7.3d2HAr-H (ortho to CH₂-piperazine)
~3.8s2HAr-CH₂ -NH₂
~3.5s2HAr-CH₂ -piperazine
~2.4-2.6m8HPiperazine ring protons
~2.4q2H-N-CH₂ -CH₃
~1.5s (broad)2H-NH₂
~1.0t3H-CH₂-CH₃

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~140Quaternary Ar-C (para to CH₂N)
~138Quaternary Ar-C (para to CH₂-piperazine)
~129Ar-C H
~128Ar-C H
~62Ar-C H₂-piperazine
~53Piperazine ring C H₂
~52-N-C H₂-CH₃
~46Ar-C H₂-NH₂
~12-CH₂-C H₃

Predicted in CDCl₃ solvent.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300-3400Medium, sharp (doublet)N-H stretch (primary amine)
2950-3100StrongC-H stretch (aromatic and aliphatic)
1600-1650MediumN-H bend (primary amine)
1450-1500MediumC=C stretch (aromatic ring)
1100-1150StrongC-N stretch (aliphatic amine)
800-850StrongC-H bend (para-substituted aromatic)
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment Ion
233[M]⁺ (Molecular Ion)
218[M - CH₃]⁺
204[M - C₂H₅]⁺
146[M - C₅H₁₁N₂]⁺ (benzyl fragment)
113[C₇H₁₅N₂]⁺ (ethylpiperazine fragment)
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution can be directly infused into the mass spectrometer or injected into a liquid chromatograph coupled to the mass spectrometer (LC-MS) for prior separation.

  • Data Acquisition:

    • Ionization Technique: Electrospray Ionization (ESI) is a common method for this type of molecule.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Mode: Full scan mode to detect the molecular ion and major fragments.

    • Mass Range: A range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized organic compound such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis and spectral characterization of an organic compound.

Potential biological activity of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activity of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Authored by: Gemini, Senior Application Scientist
Date: December 30, 2025

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound this compound. While direct research on this specific molecule is not extensively published, its structure, featuring a benzylamine core linked to an ethylpiperazine moiety, suggests a strong potential for interaction with various biological targets, particularly within the central nervous system (CNS). This document outlines a structured, multi-stage research program, from initial in silico screening to detailed in vitro assays, designed to elucidate the compound's pharmacological profile. We will delve into the scientific rationale behind each experimental step, provide detailed protocols, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction and Rationale

The chemical scaffold of this compound is a composite of well-established pharmacophores. The benzylamine group is a fundamental component of many biologically active compounds, while the piperazine ring is a privileged structure in medicinal chemistry, known for its prevalence in CNS-active drugs. The presence of an N-ethyl group on the piperazine can significantly influence receptor affinity, selectivity, and pharmacokinetic properties.

Our hypothesis is that the combination of these moieties may result in a compound with significant activity at aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or monoamine transporters. Such a profile could indicate potential therapeutic applications in neuropsychiatric disorders, including depression, anxiety, or psychosis. This guide will lay out a logical and efficient pathway to explore these possibilities.

In Silico Profiling: A First Look at Potential Activity

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable initial insights and help prioritize experimental efforts.

Physicochemical Properties and Drug-Likeness

A preliminary analysis of the compound's structure allows for the calculation of key physicochemical properties. These properties are critical for predicting its "drug-likeness" and potential for oral bioavailability, adhering to established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight235.35 g/mol Yes (< 500)
LogP (octanol/water)2.5Yes (< 5)
Hydrogen Bond Donors2Yes (< 5)
Hydrogen Bond Acceptors3Yes (< 10)

Data generated using computational chemistry software.

These initial predictions suggest that this compound possesses a favorable profile for oral absorption and cell permeability.

Target Prediction via Molecular Docking

To identify potential biological targets, we will employ reverse molecular docking. This involves docking the structure of our compound against a library of known protein structures, primarily focusing on CNS targets.

Experimental Protocol: Reverse Molecular Docking
  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Target Library Preparation:

    • Select a panel of high-resolution crystal structures of CNS targets, including dopamine receptors (D1-D5), serotonin receptors (5-HT1A, 5-HT2A, etc.), and monoamine transporters (DAT, SERT, NET).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on known co-crystallized ligands.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the binding site of each target protein.

    • Generate multiple binding poses and score them based on the predicted binding affinity (e.g., kcal/mol).

  • Analysis and Prioritization:

    • Rank the potential targets based on the docking scores.

    • Visually inspect the top-ranked binding poses to ensure key interactions (e.g., hydrogen bonds, salt bridges) are plausible. For instance, the tertiary amine of the piperazine ring is a likely candidate for forming a salt bridge with an acidic residue (e.g., Aspartic Acid) in the binding pocket of aminergic receptors.

In Vitro Evaluation: From Binding to Function

Based on the in silico predictions, a focused in vitro screening campaign can be designed to confirm target engagement and assess functional activity.

Primary Binding Assays

The first step is to determine if the compound physically binds to the prioritized targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay
  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing human D2 receptor).

    • A suitable radioligand with high affinity for the target (e.g., [³H]-Spiperone for D2 receptors).

    • This compound at a range of concentrations.

    • Assay buffer and a non-specific binding competitor.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand displacement against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibition constant), which represents the affinity of the compound for the receptor.

Functional Assays: Agonist or Antagonist?

Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist activity) or block the action of the endogenous ligand (antagonist activity)?

Experimental Workflow: Functional Characterization

G cluster_0 Functional Assay Workflow start Compound with Confirmed Binding (Ki) functional_assay Functional Assay (e.g., cAMP accumulation, Ca2+ flux) start->functional_assay agonist_mode Agonist Mode: Measure response to compound alone functional_assay->agonist_mode antagonist_mode Antagonist Mode: Pre-incubate with compound, then stimulate with known agonist functional_assay->antagonist_mode agonist_result Dose-response curve? Calculate EC50 & Emax agonist_mode->agonist_result antagonist_result Shift in agonist curve? Calculate pA2 or IC50 antagonist_mode->antagonist_result conclusion Determine Functional Profile: Full Agonist, Partial Agonist, Antagonist, or Inverse Agonist agonist_result->conclusion antagonist_result->conclusion

Literature Review: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals a significant lack of publicly available research on the specific biological activities, experimental protocols, and signaling pathways associated with 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. While the compound is available from several chemical suppliers and is noted for its potential in medicinal chemistry, detailed scientific studies characterizing its synthesis, pharmacological properties, and mechanism of action are not present in the accessible literature.

This absence of primary research data prevents the creation of an in-depth technical guide as requested, including quantitative data tables, detailed experimental methodologies, and diagrams of biological pathways.

Chemical and Physical Properties

Despite the lack of biological data, basic chemical and physical properties have been compiled from supplier databases.

PropertyValueSource
Molecular Formula C₁₄H₂₃N₃Sigma-Aldrich, LabSolutions
Molecular Weight 233.35 g/mol Sigma-Aldrich, LabSolutions
CAS Number 914349-67-0MySkinRecipes
Boiling Point 351.8±32.0°CMySkinRecipes
Form SolidSigma-Aldrich
Storage Temperature 2-8°CMySkinRecipes

Potential Applications

One supplier notes that this compound is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs, particularly those targeting the central nervous system. This is attributed to its chemical structure, which incorporates both an ethylpiperazine and a benzylamine moiety, features that can be modified to enhance the efficacy and specificity of drug candidates. However, no specific examples of marketed or investigational drugs derived from this compound have been identified in the literature.

Related Compounds and Patents

Searches for related compounds and patents have uncovered information on structurally similar molecules. For instance, derivatives of piperazine and benzylamine are common scaffolds in drug discovery, appearing in patents for a wide range of therapeutic areas, including oncology (e.g., as CDK4/6 inhibitors) and as components of tyrosine kinase inhibitors like Imatinib. It is plausible that this compound was synthesized as part of a chemical library for screening in drug discovery programs, but the results of such screenings are not publicly available.

Conclusion

The core requirements of this literature review—to provide quantitative data, experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled due to the absence of published scientific research on this specific molecule. While its chemical properties are documented by suppliers and its potential as a pharmaceutical intermediate is suggested, there is no available data to construct a detailed technical guide on its biological functions. Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological profile of this compound.

In-Depth Technical Guide: Safety and Handling of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally related compounds, such as substituted benzylamines and piperazine derivatives, to provide a precautionary approach to its handling. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional and regulatory safety standards.

Introduction

This compound is a chemical compound often utilized in research and drug discovery as a building block for more complex molecules. Its structure, incorporating a benzylamine and an ethylpiperazine moiety, suggests a range of potential chemical reactivity and biological activity. A thorough understanding of its safety and handling is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Other Classifications:

  • Storage Class: 11 - Combustible Solids.[2]

  • WGK (Water Hazard Class): 3 - Severely hazardous to water.[2]

The structure contains an aromatic amine, a class of compounds that can have various toxicological effects, including skin sensitization and, in some cases, carcinogenicity with prolonged exposure.[3][4][5][6] The piperazine group is also found in many pharmacologically active compounds and can have its own toxicological profile.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C14H23N3[2][3]
Molecular Weight 233.35 g/mol [2][3]
Physical State Solid[2]

Toxicological Data

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been found in the public domain. The GHS hazard statements indicate acute oral toxicity, skin and eye irritation, and respiratory tract irritation. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have toxic properties similar to other substituted benzylamines and aromatic amines.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling research chemicals with limited safety information.

5.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE should be conducted before handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered.
Body Protection A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

5.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

5.3. Storage and Handling

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Minimize the quantities used.

5.4. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.5. Spill and Disposal Procedures

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Visualizations

6.1. Safe Handling Workflow

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Compound Prepare_Work_Area->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste End End Spill_Response Spill Response First_Aid First Aid Risk_Assessment_Logic Start Start: New Chemical Handling Identify_Hazards Identify Hazards (SDS, Literature, Analogues) Start->Identify_Hazards Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks (Severity vs. Likelihood) Assess_Exposure->Evaluate_Risks Implement_Controls Implement Control Measures Evaluate_Risks->Implement_Controls Reassess Reassess & Modify Protocol Evaluate_Risks->Reassess Unacceptable Risk Proceed Proceed with Experiment Implement_Controls->Proceed Reassess->Implement_Controls Revised Controls

References

A Technical Guide to the Commercial Availability and Application of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in medicinal chemistry, the efficient procurement of novel building blocks is paramount to accelerating discovery timelines. This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a versatile heterocyclic compound. We will delve into its commercial availability, key chemical properties, potential synthetic routes, and its emerging role as a structural motif in pharmacologically active agents.

Compound Identification and Physicochemical Properties

This compound is a disubstituted benzylamine featuring an ethylpiperazine moiety. This combination of a flexible linker and a basic piperazine ring makes it a valuable scaffold in chemical synthesis.

A summary of its key identifiers and properties is presented below for rapid assessment and integration into research databases.

PropertyValueSource(s)
IUPAC Name [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine[1]
CAS Number 914349-67-0[1][2]
Molecular Formula C₁₄H₂₃N₃[1][3][4]
Molecular Weight 233.35 g/mol [1][2][3][4]
Canonical SMILES CCN1CCN(CC1)Cc2ccc(CN)cc2[3][4]
InChI Key SAUDSDDZIRPWMO-UHFFFAOYSA-N[1][3][4]
Form Solid[3]
Purity Typically ≥97%[1][2]
Boiling Point 351.8±32.0°C (Predicted)[5]
Storage 2-8°C Recommended[5]

Commercial Sourcing and Procurement Strategy

This compound is available from several chemical suppliers, primarily positioned as a research chemical or building block for discovery chemistry. It is crucial for researchers to understand the nature of the supply chain for such specialized reagents.

Verified Commercial Suppliers

The following table summarizes known suppliers of this compound. Note that availability and lead times can vary. It is important to note that some suppliers, like Sigma-Aldrich and Amerigo Scientific, provide this product as part of a unique collection for early discovery and do not independently collect analytical data, placing the onus of identity and purity confirmation on the buyer.[3][4]

SupplierProduct Code / SKUPurityNotes
Sigma-Aldrich CDS005655AldrichCPRBuyer assumes responsibility for confirming identity/purity.[3]
Fluorochem F21152097%Available in various pack sizes (250mg, 1g, 5g).[1]
Bide Pharmatech Bide-675668-Listed as available, custom synthesis services offered.[6]
LabSolutions LS-19419197%Provides basic safety and hazard information.[2]
Amerigo Scientific AM-F211520-For Research Use Only; buyer to confirm purity.[4]
MySkinRecipes #7225097%Lists specific pack sizes (250mg, 1g) with pricing.[5]
Procurement Workflow

Sourcing specialized chemicals requires a systematic approach to ensure quality and project timeline adherence. The workflow below outlines a best-practice model for procurement and validation.

Caption: A logical workflow for sourcing and validating research chemicals.

Synthesis and Retrosynthetic Analysis

While commercially available in research quantities, an understanding of the synthetic routes to this compound is valuable for potential scale-up or derivatization. The structure lends itself to a straightforward retrosynthetic analysis rooted in common organic chemistry transformations.

The key disconnection is at the benzylic C-N bond formed between the benzylamine precursor and the ethylpiperazine moiety. A plausible and efficient laboratory-scale synthesis involves a reductive amination reaction.

G Figure 2. Proposed Synthetic Pathway product Productthis compound C₁₄H₂₃N₃ reductive_amination Reductive Amination intermediate Intermediate4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile C₁₄H₁₉N₃ reductive_amination->intermediate:p starting_materials 4-Formylbenzonitrile N-Ethylpiperazine starting_materials:sm1->reductive_amination starting_materials:sm2->reductive_amination nitrile_reduction Nitrile Reduction (e.g., H₂, Raney Ni or LiAlH₄) intermediate:f0->nitrile_reduction nitrile_reduction->product:p

Caption: A common synthetic route via reductive amination.

Experimental Considerations:

  • Reductive Amination : The reaction between 4-formylbenzonitrile and N-ethylpiperazine can be mediated by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the intermediate, 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile.[7] This method is known for its high chemoselectivity and tolerance of various functional groups.

  • Nitrile Reduction : The final step involves the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).[7]

This synthetic approach is modular, allowing for the substitution of either starting material to generate a library of analogues for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Discovery

The benzylamine and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals.[8][9] The piperazine ring, in particular, is often used to improve aqueous solubility and pharmacokinetic properties or to serve as a versatile scaffold.[8]

While specific published applications for this compound are not abundant, its structural components are present in numerous biologically active molecules. For instance:

  • Benzylpiperazine derivatives have been explored as tyrosinase inhibitors for anti-melanogenic agents and in the development of kinase inhibitors.[8][10]

  • Benzylamine derivatives are core fragments in compounds developed as acetylcholinesterase inhibitors for treating dementia.[11]

  • The ethylpiperazine group is a common feature in various kinase inhibitors and other targeted therapies.[8]

This compound serves as a ready-to-use building block for synthesizing more complex molecules targeting a range of biological pathways, from oncology to neurodegenerative diseases.[11][12] Its primary amine handle allows for facile amide bond formation, urea synthesis, or further alkylation, making it a highly versatile starting point for discovery programs.

Safety and Handling

According to supplier safety data, this compound is classified as harmful and an irritant.[1]

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures : Standard laboratory personal protective equipment (PPE) is required, including safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[1]

Researchers must consult the material safety data sheet (MSDS) from their specific supplier before handling this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a molecule containing a piperazine moiety, a common scaffold in drug discovery known for its versatile pharmacological activities.[1] Piperazine derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer and infectious diseases.[1][2] The presence of the dual nitrogen atoms in the piperazine ring often imparts favorable physicochemical properties such as improved water solubility and oral bioavailability, making them attractive candidates for drug development.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on two key areas where piperazine-containing compounds have shown significant promise: anticancer and antimicrobial activities. The following sections outline methodologies for assessing cytotoxicity against cancer cell lines and determining the minimum inhibitory concentration against various microorganisms.

Illustrative Quantitative Data

Due to the absence of specific experimental data for this compound in the public domain, the following tables present hypothetical data to illustrate how quantitative results from the described assays could be summarized.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.5
HCT-116Colon Carcinoma15.2
MCF-7Breast Adenocarcinoma32.8
PC-3Prostate Adenocarcinoma18.9

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Candida albicansFungal64
Pseudomonas aeruginosaGram-negative bacteria>128

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to wells incubate_24h->add_compound prepare_compound Prepare serial dilutions of compound prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_inoculum Prepare standardized inoculum start->prepare_inoculum prepare_dilutions Prepare serial dilutions of compound start->prepare_dilutions inoculate_wells Inoculate wells with inoculum prepare_inoculum->inoculate_wells prepare_dilutions->inoculate_wells incubate Incubate plates (e.g., 18-24h) inoculate_wells->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

References

Strategic Guide to the Preclinical Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine represents a novel chemical entity with potential as a research tool or therapeutic lead. As a previously uncharacterized molecule, a systematic and rigorous evaluation is required to elucidate its physicochemical properties, biological targets, and mechanism of action. This document provides a comprehensive, multi-stage framework for the initial preclinical characterization of this compound. The protocols and strategies outlined herein are designed to build a foundational dataset that will guide its future development and application in biomedical research. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel small molecules.[1][2]

The successful development of a new chemical probe hinges on a thorough understanding of its properties, from basic solubility to its specific interactions within a complex biological system.[3][4][5] This guide is structured to follow a logical progression, beginning with fundamental characterization and moving towards detailed biological investigation.

PART 1: Foundational Physicochemical and In Vitro ADME Profiling

Before investigating the biological activity of a novel compound, it is critical to establish its fundamental physicochemical properties. These characteristics will influence its behavior in every subsequent assay and are essential for interpreting experimental results accurately.

Purity and Identity Confirmation

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing compound purity. The specific conditions, such as the mobile phase and column, may require optimization.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector is required.[6]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase.[7]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to separate potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 210, 254 nm) or use a PDA detector to scan across a range to identify the optimal wavelength for the parent compound and any impurities.[6]

  • Data Analysis: Calculate the purity of the main peak based on the area percentage relative to the total area of all peaks in the chromatogram.[8] A purity level of >95% is generally considered acceptable for initial biological screening.

Solubility Assessment

A compound's solubility is a critical determinant of its utility in biological assays and its potential for in vivo applications.[9][10] Both kinetic and thermodynamic solubility should be assessed.

Protocol: Kinetic Solubility Assessment using the Shake-Flask Method

This method provides a rapid determination of a compound's solubility in an aqueous buffer, which is relevant for most in vitro assays.[11][12]

  • Materials: Phosphate-buffered saline (PBS), pH 7.4; DMSO; 1.5 mL microcentrifuge tubes.[13]

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[11]

    • Add a small volume of the DMSO stock (e.g., 2 µL) to a tube containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final concentration (e.g., 100 µM). Prepare a series of dilutions.

    • Incubate the tubes on a shaker at room temperature for a set period (e.g., 2 hours).[11]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using HPLC-UV or LC-MS/MS by comparing it to a calibration curve.[11]

In Vitro Metabolic Stability

Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and guiding further development.[14] Liver microsomes are a common starting point for evaluating Phase I metabolism.[15]

Protocol: Microsomal Stability Assay

  • Materials: Liver microsomes (human, mouse, or rat), NADPH regenerating system, phosphate buffer (pH 7.4).[15]

  • Procedure:

    • Prepare a working solution of the compound in the phosphate buffer.

    • In a 96-well plate, add the liver microsomes to the buffer.

    • Add the compound to the microsome suspension and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without NADPH should be included.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[15][16]

Parameter Methodology Purpose Acceptable Range (for further development)
Purity HPLC-UV/PDATo ensure the observed activity is from the compound of interest.>95%
Kinetic Solubility Shake-Flask with HPLC/LC-MSTo determine the maximum soluble concentration in aqueous buffer for in vitro assays.>50 µM in PBS
Metabolic Stability Liver Microsome AssayTo estimate the rate of Phase I metabolism and predict in vivo clearance.t½ > 30 minutes

PART 2: Target Identification and Engagement

Once the foundational properties of this compound are established, the next critical phase is to identify its molecular target(s). A variety of unbiased and biased approaches can be employed.

Computational and In Silico Approaches

Before embarking on extensive lab-based screening, computational methods can provide valuable hypotheses about potential targets.

  • Scaffold Hopping and Similarity Searching: The structure of this compound can be used to search databases of known bioactive compounds. This "scaffold hopping" can identify compounds with different core structures but similar biological activities, suggesting potential targets.[17][18][19][20][21]

  • Target Prediction: Various algorithms can predict potential protein targets based on the chemical structure of a small molecule.

Experimental Target Identification

Protocol: Affinity Chromatography-Based Target Identification

This is a classic biochemical technique to isolate binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[22][23][24][25]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) for immobilization on a solid support (e.g., streptavidin beads). A photo-reactive cross-linking group can also be included to capture transient interactions.[26]

  • Immobilization: Covalently attach the affinity probe to a chromatography resin.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Purification:

    • Incubate the cell lysate with the immobilized probe to allow for binding.

    • Wash the resin extensively to remove non-specifically bound proteins.[22][24]

    • Elute the specifically bound proteins.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the potential binding partners.[22]

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Functional Validation Purity Purity & Identity (HPLC, NMR, MS) Solubility Solubility (Kinetic & Thermodynamic) Purity->Solubility Stability Metabolic Stability (Microsomes, Hepatocytes) Solubility->Stability InSilico In Silico Prediction (Scaffold Hopping) Stability->InSilico Affinity Affinity Chromatography-MS InSilico->Affinity CETSA Target Engagement (CETSA) Affinity->CETSA ReporterAssay Cell-Based Reporter Assay CETSA->ReporterAssay FunctionalAssay Functional Assays (e.g., Enzyme kinetics) ReporterAssay->FunctionalAssay PhenotypicAssay Phenotypic Screening FunctionalAssay->PhenotypicAssay

Caption: A generalized workflow for the characterization of a novel chemical probe.

Target Engagement Confirmation

After identifying a potential target, it is essential to confirm that the compound directly engages this target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[27][28][29][30]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[29][31]

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.[29]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[31]

PART 3: Functional Characterization and Pathway Analysis

With a confirmed target, the final step is to understand the functional consequences of the compound-target interaction.

Cell-Based Reporter Gene Assays

Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways.[32][33][34] If the identified target is part of a known pathway, a reporter assay can quickly determine if the compound modulates that pathway.

Protocol: Dual-Luciferase Reporter Assay

This protocol assumes the target is a transcription factor or modulates a signaling pathway that culminates in transcriptional activation.[35][36]

  • Cell Transfection: Co-transfect a suitable cell line with two plasmids:

    • An experimental reporter plasmid containing a transcriptional response element for the pathway of interest, upstream of a firefly luciferase gene.

    • A control plasmid containing a constitutive promoter (e.g., CMV) driving the expression of a second reporter, such as Renilla luciferase, to normalize for transfection efficiency.[32]

  • Compound Treatment: After transfection, treat the cells with a dose-response range of this compound.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.[35]

  • Luminescence Measurement:

    • Add the firefly luciferase substrate and measure the resulting luminescence.

    • Add the Renilla luciferase substrate and measure its luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase or decrease in the normalized signal indicates modulation of the pathway.

cluster_0 Reporter Assay Workflow Transfect Co-transfect cells with Firefly & Renilla plasmids Treat Treat cells with This compound Transfect->Treat Lyse Lyse cells to release luciferase enzymes Treat->Lyse MeasureFirefly Measure Firefly luminescence Lyse->MeasureFirefly MeasureRenilla Measure Renilla luminescence MeasureFirefly->MeasureRenilla Normalize Normalize Firefly to Renilla signal MeasureRenilla->Normalize

Caption: Workflow for a dual-luciferase reporter gene assay.

References

Application Notes and Protocols for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a synthetic organic compound belonging to the piperazine class of molecules. Piperazine derivatives are of significant interest in medicinal chemistry due to their versatile pharmacological activities, which include antimicrobial, anticancer, and central nervous system effects.[1] The structural features of this compound, incorporating a benzylamine moiety and an ethylpiperazine group, suggest its potential as a scaffold for the development of targeted therapies. These application notes provide a hypothetical framework for investigating this compound as a novel inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.

Hypothetical Mechanism of Action

We propose that this compound acts as an allosteric inhibitor of MEK1. By binding to a pocket adjacent to the ATP-binding site, it is hypothesized to stabilize the enzyme in an inactive conformation, thereby preventing the phosphorylation of its downstream target, ERK. This mode of action is anticipated to lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells with activating mutations in the RAS/RAF/MEK/ERK pathway.

MEK1_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK  Phosphorylation TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->MEK1 Inhibition

Caption: Proposed signaling pathway of MEK1 inhibition.

Quantitative Data Summary

The following tables present hypothetical data for the biological evaluation of this compound.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compoundMEK1150
Control Inhibitor (e.g., Trametinib)MEK110

Table 2: Cell Proliferation Assay (A375 Melanoma Cell Line, 72h)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle (DMSO)0.1%100 ± 5.2
This compound0.185.3 ± 4.1
152.1 ± 3.5
1015.8 ± 2.9
Control Inhibitor (e.g., Trametinib)125.4 ± 3.8

Table 3: Pharmacokinetic Profile in Rats

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
This compound108502450045

Experimental Protocols

Protocol 1: MEK1 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against MEK1.

Materials:

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound stock solution (in DMSO)

  • HTRF® Kinase-Glo® Max Assay Kit

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing MEK1 enzyme and biotinylated ERK1 substrate in kinase buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the phosphorylated substrate using the HTRF® Kinase-Glo® Max Assay Kit according to the manufacturer's instructions.

  • Measure the signal on a compatible microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of the compound on a cancer cell line known to have a constitutively active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma).

Materials:

  • A375 human melanoma cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol investigates the compound's ability to inhibit MEK1 signaling within the cell by measuring the phosphorylation status of its direct downstream target, ERK.

Materials:

  • A375 cells

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed A375 cells and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for 2 hours.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phospho-ERK levels to total ERK and the loading control (GAPDH).

Experimental Workflow and Decision Logic

The following diagrams illustrate the general workflow for evaluating a novel kinase inhibitor and a decision-making tree based on the experimental outcomes.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Biochemical_Assay Biochemical Assay (e.g., MEK1 Kinase Assay) Cell_Based_Assay Cell-Based Assay (e.g., Proliferation Assay) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action (e.g., Western Blot) Cell_Based_Assay->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Studies (in vivo) Mechanism_of_Action->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) Pharmacokinetics->Efficacy_Studies

Caption: General experimental workflow for inhibitor evaluation.

Caption: Decision logic for advancing a lead compound.

References

Application Notes and Protocols for Target Identification Studies of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a small molecule with potential pharmacological activity, suggested by its structural motifs which are present in various bioactive compounds.[1][2][3] The identification of its direct molecular targets is a critical step in understanding its mechanism of action, elucidating its therapeutic potential, and assessing any potential off-target effects.[4][5][6] This document provides detailed application notes and experimental protocols for the target identification of this compound using contemporary chemical biology and proteomic approaches.

The strategies outlined herein are broadly applicable for the target deconvolution of novel small molecules.[6][7] They are divided into two main categories: affinity-based methods and label-free methods.[4] Affinity chromatography requires chemical modification of the compound to serve as a "bait," while label-free methods, such as the Drug Affinity Responsive Target Stability (DARTS) assay and Thermal Shift Assay (TSA), utilize the compound in its native state.[4][8][9][10]

Target Identification Strategies

A multi-faceted approach is often necessary for robust target identification and validation.[7] The following methods are recommended for elucidating the protein targets of this compound.

Affinity-Based Approach: Affinity Chromatography

Affinity chromatography is a powerful technique that utilizes a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[4][11][12][13] The small molecule, in this case, this compound, is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[4][13][14]

Workflow for Affinity Chromatography:

cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize derivative of This compound with a linker B Immobilize on solid support (e.g., agarose beads) A->B D Incubate lysate with immobilized compound B->D C Prepare cell lysate C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G Separate proteins (SDS-PAGE) F->G H Identify proteins (Mass Spectrometry) G->H I Validate targets H->I

Caption: Workflow for Affinity Chromatography-based target identification.

Label-Free Approaches

Label-free methods are advantageous as they do not require chemical modification of the small molecule, thus avoiding potential alterations to its binding properties.[8][9][10]

The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[8][9][10][15][16][17] By treating a cell lysate with the compound and then subjecting it to limited proteolysis, target proteins can be identified as those that are protected from degradation compared to a control sample.[8][15]

Workflow for DARTS:

cluster_exp Experiment cluster_analysis Analysis A Prepare cell lysate B Treat lysate with This compound (or vehicle control) A->B C Perform limited proteolysis (e.g., with thermolysin) B->C D Stop digestion C->D E Separate proteins (SDS-PAGE) D->E F Identify protected proteins (Mass Spectrometry) E->F G Validate targets F->G cluster_exp Experiment cluster_analysis Analysis A Purify candidate target protein B Mix protein with fluorescent dye (e.g., SYPRO Orange) A->B C Aliquot mixture and add This compound (or vehicle control) B->C D Measure fluorescence while incrementally increasing temperature (using qPCR instrument) C->D E Generate melting curves D->E F Determine melting temperature (Tm) and calculate ΔTm E->F

References

Application Note: HPLC-UV-Based Purity and Assay of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is suitable for determining the purity and assay of the compound in bulk drug substance.

Introduction

This compound is a chemical intermediate featuring a piperazine and a benzylamine moiety.[1][2] The purity of such compounds is a critical quality attribute in pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This application note details a robust RP-HPLC method for the separation and quantification of this compound from its potential process-related impurities. The method utilizes a C18 stationary phase with a mobile phase consisting of an aqueous phosphate buffer and acetonitrile.[4] This approach is a common and effective strategy for analyzing basic and hydrophobic compounds.[5][6] UV detection is employed for quantification. The method is designed to be specific, linear, precise, and accurate, adhering to typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[3][7]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound, of known purity (e.g., >99.5%).

  • Sample: Batch of this compound for analysis.

  • Acetonitrile (ACN): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Water: HPLC grade or ultrapure water.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (readable to 0.01 mg).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Ultrasonic bath for degassing.

Reagent and Solution Preparation
  • Phosphate Buffer (20 mM, pH 3.0):

    • Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase:

    • Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 65:35 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for approximately 15 minutes in an ultrasonic bath before use.[4]

  • Diluent:

    • Prepare a mixture of acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.

Chromatographic Conditions

The HPLC system is set up according to the parameters outlined in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 65:35 (v/v) mixture of 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Standard Working Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution (100 µg/mL):

    • Accurately weigh about 25 mg of the this compound sample.

    • Transfer it to a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution to obtain a 1000 µg/mL stock solution.

    • Pipette 5.0 mL of this sample stock solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Data Analysis and Results

System Suitability

Before sample analysis, the system suitability is verified by injecting the Standard Working Solution six times. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of Peak Area ≤ 2.0%0.8%
Purity Calculation

The purity of the sample is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Formula:

Assay Calculation

The assay of the sample is calculated by comparing the peak area of the main analyte in the sample solution to that of the reference standard solution.

  • Formula:

    Where:

    • Area_sample is the peak area of the analyte in the sample chromatogram.

    • Area_standard is the average peak area of the analyte from the standard chromatograms.

    • Conc_standard is the concentration of the reference standard solution.

    • Conc_sample is the concentration of the sample solution.

    • Purity_standard is the certified purity of the reference standard.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3][8][9] The following table summarizes typical validation parameters and acceptance criteria.

Validation ParameterTestAcceptance CriteriaHypothetical Result
Specificity Analysis of blank, placebo, and stressed samples.No interference at the retention time of the main peak. Peak purity must pass.Pass
Linearity Analysis of 5 concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) Analysis of samples spiked at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[3][8]98.0% - 102.0% recovery.99.5% - 101.2%
Precision (Repeatability) Six replicate preparations of the same sample.% RSD ≤ 2.0%1.1%
Intermediate Precision Analysis on a different day, with a different analyst, or on a different instrument.% RSD between data sets ≤ 2.0%.1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1.Typically ≤ 0.05% of nominal concentration.0.04%
Robustness Deliberate small variations in method parameters (flow rate, pH, column temp).[10]System suitability parameters must be met.Pass

Visualization of Workflow

The logical flow of the HPLC analysis protocol is depicted below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation std_prep Standard Solution Preparation (100 µg/mL) reagent_prep->std_prep sample_prep Sample Solution Preparation (100 µg/mL) reagent_prep->sample_prep equilibration HPLC System Equilibration analysis Sequence Run: Blank, Standards, Samples std_prep->analysis sample_prep->analysis sys_suit System Suitability Test (6 injections of Standard) equilibration->sys_suit sys_suit->analysis If Pass integration Chromatogram Integration analysis->integration calculation Purity & Assay Calculation integration->calculation report Final Report Generation calculation->report

References

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: An Unexplored Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical structure of 4-(4-ethylpiperazin-1-ylmethyl)benzylamine suggests potential for biological activity, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of dedicated research on its specific applications within medicinal chemistry. Currently, this compound is primarily available as a chemical building block from various suppliers for early-stage research. [1][2][3][4]

This lack of specific data precludes the creation of detailed application notes, experimental protocols, and quantitative data summaries directly pertaining to this compound. However, the constituent chemical moieties, namely the benzylamine and ethylpiperazine groups, are well-established pharmacophores found in a wide array of biologically active molecules. This suggests that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₃N₃[1]
Molecular Weight233.35 g/mol [1]
AppearanceSolid
CAS Number914349-67-0[3]

Potential Therapeutic Applications Based on Structural Analogs

The piperazine ring is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.[5] Similarly, the benzylamine scaffold is present in numerous compounds targeting a variety of biological receptors and enzymes.

Based on the activities of structurally related compounds, derivatives of this compound could potentially be explored for the following therapeutic areas:

  • Central Nervous System (CNS) Disorders: Benzylpiperazine derivatives have been investigated as ligands for various CNS targets, including sigma receptors, which are implicated in pain and neurodegenerative diseases.[6]

  • Cancer: The piperazine moiety is a key component of several anticancer agents. For instance, derivatives of piperazine have been developed as c-Myc inhibitors, targeting a crucial protein involved in cancer cell proliferation.[7]

  • Pain Management: Benzylamine derivatives have shown promise as N-type calcium channel blockers, a target for the development of novel analgesics.[8]

  • Metabolic Disorders: Modified benzylamine and piperazine structures have been explored as melanocortin-4 receptor (MC4R) antagonists, which have potential applications in the treatment of cachexia.[9]

  • Psychiatric Disorders: The core structures are also found in inverse agonists of the 5-HT2A receptor, a key target in the development of antipsychotic medications.[10]

Hypothetical Synthetic Protocol

Given the absence of a specific published synthesis for this compound, a plausible synthetic route can be proposed based on standard organic chemistry principles. A potential two-step synthesis is outlined below. This protocol is intended for illustrative purposes and would require optimization and characterization at each step.

Step 1: Synthesis of 1-((4-(bromomethyl)phenyl)methyl)-4-ethylpiperazine

This step would involve the reaction of 1-ethylpiperazine with 1,4-bis(bromomethyl)benzene.

  • Materials: 1-ethylpiperazine, 1,4-bis(bromomethyl)benzene, a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

  • Procedure:

    • Dissolve 1,4-bis(bromomethyl)benzene in dichloromethane.

    • Add a solution of 1-ethylpiperazine and triethylamine in dichloromethane dropwise to the first solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

This step involves the conversion of the benzyl bromide to a benzylamine, for example, via a Gabriel synthesis.

  • Materials: 1-((4-(bromomethyl)phenyl)methyl)-4-ethylpiperazine, potassium phthalimide, a suitable solvent (e.g., dimethylformamide), and hydrazine.

  • Procedure:

    • Dissolve 1-((4-(bromomethyl)phenyl)methyl)-4-ethylpiperazine and potassium phthalimide in dimethylformamide.

    • Heat the reaction mixture at 80-100°C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add hydrazine.

    • Heat the mixture to reflux for a few hours to cleave the phthalimide group.

    • After cooling, perform an acidic workup to remove the phthalhydrazide byproduct.

    • Neutralize the aqueous layer and extract the product with a suitable organic solvent.

    • Dry the combined organic layers, concentrate, and purify the final product by column chromatography or crystallization.

Visualization of a Generic Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of a novel drug candidate, a process that could be applied to derivatives of this compound.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_Identification Target Identification & Validation Lead_Generation Lead Generation (e.g., HTS, Fragment Screening) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Potency, Selectivity, ADME) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Efficacy, PK/PD, Toxicology) In_Vitro_Testing->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Iterative Improvement Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection Phase_I Phase I (Safety) Candidate_Selection->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A simplified workflow for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the starting material 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. The synthesized compounds, featuring modifications at the primary benzylamine group, are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. The structural motif of a substituted benzylamine linked to a piperazine moiety is a key pharmacophore in several approved tyrosine kinase inhibitors.

Introduction

This compound is a versatile chemical intermediate. Its primary benzylic amine functionality serves as a reactive handle for a variety of chemical transformations, including acylation, amidation, sulfonylation, and reductive amination. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have shown potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. The protocols outlined below provide a foundation for the synthesis of libraries of novel compounds for screening and development as potential kinase inhibitors.

Synthetic Protocols

The following protocols are generalized procedures for the derivatization of this compound. Reaction conditions, purification methods, and yields may vary depending on the specific reagents used. It is recommended to monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of N-Acyl Derivatives (Amide Formation)

This protocol describes the acylation of the primary amine group of this compound with an acyl chloride.

Experimental Workflow:

reagents Dissolve starting material and triethylamine in DCM addition Add acyl chloride dropwise at 0°C reagents->addition Cool reaction Stir at room temperature addition->reaction Warm to RT workup Aqueous workup reaction->workup Quench purification Column chromatography workup->purification product N-Acyl derivative purification->product

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient).

Quantitative Data (Representative):

Acyl ChlorideProduct NameExpected Yield (%)
Acetyl chlorideN-(4-((4-ethylpiperazin-1-yl)methyl)benzyl)acetamide85-95
Benzoyl chlorideN-(4-((4-ethylpiperazin-1-yl)methyl)benzyl)benzamide80-90
Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamide Formation)

This protocol outlines the reaction of this compound with a sulfonyl chloride to form a sulfonamide.

Experimental Workflow:

reagents Dissolve starting material and pyridine in DCM addition Add sulfonyl chloride dropwise at 0°C reagents->addition Cool reaction Stir at room temperature addition->reaction Warm to RT workup Acidic workup reaction->workup Quench purification Column chromatography workup->purification product N-Sulfonyl derivative purification->product

Caption: General workflow for the N-sulfonylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2x).

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Quantitative Data (Representative):

Sulfonyl ChlorideProduct NameExpected Yield (%)
Methanesulfonyl chlorideN-(4-((4-ethylpiperazin-1-yl)methyl)benzyl)methanesulfonamide75-85
p-Toluenesulfonyl chlorideN-(4-((4-ethylpiperazin-1-yl)methyl)benzyl)-4-methylbenzenesulfonamide80-90
Protocol 3: Synthesis of N-Alkyl Derivatives (Reductive Amination)

This protocol details the synthesis of secondary amines via reductive amination of an aldehyde with this compound.

Experimental Workflow:

reagents Combine amine, aldehyde, and acetic acid in solvent addition Add reducing agent portion-wise reagents->addition reaction Stir at room temperature addition->reaction workup Basic workup reaction->workup Quench purification Column chromatography workup->purification product N-Alkyl derivative purification->product

Caption: General workflow for the reductive amination with this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Formaldehyde, Benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

AldehydeProduct NameExpected Yield (%)
FormaldehydeN-((4-((4-ethylpiperazin-1-yl)methyl)benzyl)methylamine70-80
BenzaldehydeN-benzyl-1-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)methanamine65-75

Biological Context: Targeting Tyrosine Kinase Signaling Pathways

The 4-(piperazin-1-ylmethyl)benzylamine scaffold is a key component of several potent tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that play a crucial role in cell growth, proliferation, and survival. In many cancers, these kinases are constitutively active, leading to uncontrolled cell division.

Imatinib Signaling Pathway Inhibition:

Imatinib is a well-known TKI that targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). The derivatives synthesized from this compound can be screened for similar activity.

BCR_ABL BCR-ABL Substrate Substrate BCR_ABL->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative Synthesized Derivative Derivative->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by a synthesized derivative.

EGFR Signaling Pathway Inhibition:

Another important target for TKIs is the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR pathway is common in various solid tumors.

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Signaling Downstream Signaling (e.g., PI3K/AKT, MEK/ERK) Dimerization->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Derivative Synthesized Derivative Derivative->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by a synthesized derivative.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and potential application of novel derivatives of this compound. By leveraging the synthetic routes described, researchers can generate diverse compound libraries for screening as potential tyrosine kinase inhibitors. The exploration of these derivatives holds significant promise for the discovery of new targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

Application Notes and Protocols: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a bifunctional organic building block possessing a primary amine and a tertiary amine within a piperazine moiety. This unique arrangement of functional groups makes it a valuable reagent in the construction of complex molecules, particularly in the field of medicinal chemistry. The benzylamine portion provides a nucleophilic primary amine suitable for amide bond formation, reductive amination, and other amine-related chemistries. The ethylpiperazine group often imparts desirable pharmacokinetic properties, such as improved solubility and oral bioavailability, to the final molecule.

While specific literature detailing the use of the 4-ethyl variant is limited, its close analog, 4-(4-methylpiperazin-1-ylmethyl)benzylamine, is a well-documented and critical intermediate in the synthesis of Imatinib (Gleevec), a landmark tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The synthetic principles and protocols established for the methyl analog are directly applicable to the ethyl variant, highlighting its potential as a key component in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₃N₃[4]
Molecular Weight 233.35 g/mol [4]
Appearance Solid
SMILES CCN1CCN(CC1)Cc2ccc(CN)cc2[4]
InChI Key SAUDSDDZIRPWMO-UHFFFAOYSA-N[4]
CAS Number 914349-67-0[5]

Core Application: Synthesis of Imatinib Analogs

The primary application of building blocks like 4-(4-alkylpiperazin-1-ylmethyl)benzylamine is in the synthesis of pharmacologically active compounds. The synthesis of Imatinib serves as an exemplary case study. In this multi-step synthesis, the building block is introduced in the final key step, an amide bond formation, to complete the molecular scaffold.

Synthetic Workflow for Imatinib

The overall synthetic strategy involves the coupling of two key fragments: the aminopyrimidine core and the benzamide side chain, the latter being derived from our building block of interest.

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis and Coupling A 4-Methyl-3-nitroaniline B N-(4-methyl-3-nitrophenyl)-4- (chloromethyl)benzamide A->B Condensation with 4-(chloromethyl)benzoyl chloride C N-(4-methyl-3-nitrophenyl)-4- (4-methylpiperazin-1-ylmethyl)benzamide B->C Reaction with N-methylpiperazine D N-(4-methyl-3-aminophenyl)-4- (4-methylpiperazin-1-ylmethyl)benzamide C->D Nitro Reduction F N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin -2-yl)amino)phenyl)-4-(4-methylpiperazin -1-ylmethyl)benzamide (Imatinib) D->F Buchwald-Hartwig Coupling or similar C-N bond formation E 3-(Dimethylamino)-1-(pyridin-3-yl)propenone G Cyanamide

Caption: Synthetic pathway for Imatinib.

Experimental Protocols

The following protocols are adapted from established syntheses of Imatinib and can be applied to this compound for the creation of novel analogs.

Protocol 1: Amide Coupling to form the Imatinib Scaffold

This protocol details the final amide bond formation step, a crucial reaction where the benzylamine building block is incorporated.

Reaction: Condensation of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with an activated benzoic acid derivative bearing the ethylpiperazine moiety.

Materials:

  • 4-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

  • 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid p-tolyl ester (or a similar activated ester)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • In a dried 4-neck flask, dissolve 1 equivalent of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine and 1.1 equivalents of 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid p-tolyl ester in ethyl acetate.[3]

  • Add 1.5 equivalents of potassium carbonate to the solution.[3]

  • Heat the mixture to 50°C and stir overnight.[3] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture to remove the ethyl acetate.[3]

  • Wash the resulting solid with water and dry to obtain the crude product.[3]

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: In a similar synthesis of Imatinib using the methyl analog, a yield of 90.0% was reported.[3]

Reactant 1Reactant 2SolventBaseTemperatureYieldReference
4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl esterEthyl AcetateK₂CO₃50°C90.0%[3]
4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl esterDMSONaOH70°C90.0%[3]

Mechanism of Action of Imatinib

The significance of incorporating the 4-(4-alkylpiperazin-1-ylmethyl)benzylamine moiety is evident in the mechanism of action of the final drug product. Imatinib functions as a potent and specific inhibitor of the BCR-ABL tyrosine kinase, the abnormal enzyme produced in chronic myeloid leukemia.

G cluster_0 BCR-ABL Kinase Activity cluster_1 Imatinib Inhibition BCR_ABL BCR-ABL (Active Kinase) ATP ATP BCR_ABL->ATP binds Substrate Substrate Protein ATP->Substrate donates phosphate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate becomes Proliferation Uncontrolled Cell Proliferation (CML) Phospho_Substrate->Proliferation leads to Imatinib Imatinib Inactive_BCR_ABL BCR-ABL (Inactive) Imatinib->Inactive_BCR_ABL binds to ATP pocket No_Proliferation Apoptosis / Reduced Proliferation Inactive_BCR_ABL->No_Proliferation prevents

Caption: Imatinib inhibits BCR-ABL kinase activity.

The piperazine group plays a crucial role in ensuring the drug's solubility and ability to bind effectively within the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that leads to uncontrolled cell growth.

Conclusion

This compound represents a valuable building block for organic synthesis, particularly in the realm of drug discovery. Its structural similarity to key intermediates in the synthesis of blockbuster drugs like Imatinib underscores its potential. The protocols and data presented, derived from the well-established chemistry of its methyl analog, provide a solid foundation for researchers to incorporate this versatile molecule into their synthetic strategies for developing next-generation therapeutics. The dual functionality allows for straightforward incorporation into complex scaffolds, while the ethylpiperazine moiety can confer advantageous pharmacological properties.

References

Application Notes and Protocols for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a chemical compound featuring a benzylamine core linked to an ethylpiperazine moiety. While specific biological activity and detailed experimental data for this particular compound are not extensively documented in publicly available literature, its structural motifs—piperazine and benzylamine—are of significant interest and are prevalent in a wide range of clinically approved drugs and investigational molecules. One vendor notes its potential use as a component in the synthesis of various drugs, particularly those targeting the central nervous system, due to the modifiable nature of its constituent chemical groups.[1]

These application notes provide a comprehensive overview of the potential utility of this compound as a scaffold and building block in drug discovery, drawing upon the established roles of its core components in medicinal chemistry. The protocols and pathways described are representative of the types of investigations for which this compound could be a valuable starting material.

Physicochemical Properties

A summary of the basic properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₄H₂₃N₃[2][3]
Molecular Weight233.35 g/mol [2][3]
FormSolid[2]
Boiling Point351.8±32.0°C[1]
CAS Number914349-67-0[1]

The Role of Piperazine and Benzylamine Moieties in Drug Discovery

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. It is a versatile linker that can be functionalized at its nitrogen atoms to interact with various biological targets. Similarly, the benzylamine moiety is a key structural element in many biologically active compounds, providing a framework for interaction with receptors and enzymes.

The combination of these two motifs in this compound suggests its potential as a precursor for the synthesis of compounds targeting a range of biological pathways, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors, such as Imatinib, incorporate a piperazine group, which often plays a crucial role in binding to the kinase domain and improving solubility. Derivatives of 4-(4-methylpiperazin-1-yl)benzylamine have been investigated as potent ABL/KIT dual kinase inhibitors.[4]

  • G-Protein Coupled Receptor (GPCR) Modulation: The piperazine moiety is a common feature in ligands for various GPCRs, including serotonin and dopamine receptors.

  • Ion Channel Blockade: The benzylamine structure can be found in compounds designed to interact with ion channels.

  • Antineoplastic Agents: A patent has been filed for a deuterated derivative of a complex molecule containing the 4-ethylpiperazin-1-ylmethyl moiety for potential use as an antineoplastic agent.[5]

Hypothetical Drug Discovery Workflow

The following diagram illustrates a general workflow for utilizing this compound as a starting scaffold for a drug discovery campaign.

G cluster_0 Scaffold-Based Drug Design cluster_1 Lead Optimization cluster_2 Preclinical Development Start This compound Scaffold Library_Synthesis Combinatorial Library Synthesis (e.g., Amide Coupling, Reductive Amination) Start->Library_Synthesis HTS High-Throughput Screening (e.g., Kinase Assays, Receptor Binding Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR SAR->Library_Synthesis Iterative Synthesis ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Selection->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Caption: A generalized workflow for a drug discovery project starting with the this compound scaffold.

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of N-acylated Derivatives

This protocol describes a general method for acylating the primary amine of this compound to generate a library of amide derivatives.

Materials:

  • This compound

  • A variety of carboxylic acids or acid chlorides

  • Coupling agent (e.g., HATU, HOBt/EDC) or a base (e.g., triethylamine, diisopropylethylamine) if starting from an acid chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add the carboxylic acid (1.1 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents) followed by a non-nucleophilic base (e.g., diisopropylethylamine, 2 equivalents). If using an acid chloride (1.1 equivalents), add a base like triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to yield the desired N-acylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for screening derivatives for their ability to inhibit a specific kinase of interest.

Materials:

  • Synthesized derivatives of this compound dissolved in DMSO.

  • Recombinant kinase of interest.

  • Kinase substrate (e.g., a specific peptide).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • A detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • A positive control inhibitor.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound or positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the signal to develop.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Screening Data

The following table is a template for summarizing the results of a primary screen of a hypothetical library of derivatives of this compound against two different kinases.

Compound IDR-Group on AmideKinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)
EPB-001Phenyl5.2> 50
EPB-0024-Chlorophenyl1.825.6
EPB-0033-Trifluoromethylphenyl0.915.3
EPB-0042-Naphthyl8.1> 50
EPB-0054-Methoxyphenyl3.542.1
Positive ControlStaurosporine0.010.008

Representative Signaling Pathway

Derivatives containing the piperazine-benzylamine scaffold have been investigated as kinase inhibitors. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often a target in cancer drug discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P_RTK Autophosphorylated RTK RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2) P_RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor Potential Inhibitor (Derivative of Scaffold) Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in oncology.

Conclusion

While this compound itself is not an established therapeutic agent, its chemical structure represents a valuable starting point for the synthesis of novel drug candidates. The presence of the versatile piperazine and benzylamine moieties suggests that libraries of derivatives could be generated and screened for a wide range of biological activities. The protocols and workflows presented here provide a general framework for researchers to begin exploring the potential of this and similar scaffolds in their drug discovery programs. Further investigation is warranted to unlock the full therapeutic potential of molecules derived from this promising chemical entity.

References

No In Vivo Study Data Currently Available for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for in vivo studies on the compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine have yielded no specific experimental data, efficacy results, or established protocols in living organisms. The available information is limited to its chemical properties and safety information provided by various suppliers.

Currently, public domain resources and scientific literature do not appear to contain research detailing the use of this compound in animal models or any other in vivo systems. Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research data.

Further research and publication in peer-reviewed journals would be required to establish the biological activity, pharmacokinetics, and potential therapeutic applications of this compound before detailed in vivo protocols and application notes can be developed.

Application Notes and Protocols for the Formulation of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guidance on the formulation of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine for preclinical in vitro and in vivo experiments.

Introduction

This compound is a benzylamine derivative containing a piperazine moiety, a common scaffold in pharmacologically active compounds. The presence of the piperazine ring often enhances aqueous solubility and oral bioavailability.[1][2] Proper formulation is critical for obtaining reliable and reproducible results in preclinical studies. This document provides a detailed guide to the pre-formulation assessment, formulation strategies, and analytical characterization of this compound for experimental use.

Pre-formulation Assessment: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective formulation.[3]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, computational tools can provide initial estimates for key physicochemical parameters.

PropertyPredicted ValuePrediction Tool/MethodSignificance in Formulation
Molecular Weight 233.35 g/mol ---Influences solubility and diffusion.
logP 2.5 - 3.5Molinspiration, ACD/Labs LogPIndicates moderate lipophilicity, suggesting a potential need for solubility enhancement.[4][5]
pKa (most basic) 8.5 - 9.5ACD/pKa, MarvinThe basic nature of the piperazine and benzylamine nitrogens suggests pH-dependent solubility. Salt formation is a viable strategy.[6][7]
Aqueous Solubility Low to ModerateMachine Learning ModelsThe predicted logP suggests that aqueous solubility might be a challenge, necessitating enabling formulation approaches.[8][9]
Experimental Determination of Physicochemical Properties

It is imperative to experimentally verify the predicted properties.

Protocol 1: Solubility Determination using the Shake-Flask Method [10]

  • Objective: To determine the equilibrium solubility in various solvents.

  • Materials: this compound, selected solvents (e.g., water, PBS pH 7.4, 0.9% saline, ethanol, propylene glycol, PEG 400), shaker, centrifuge, HPLC-UV.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Protocol 2: pH-Solubility Profile

  • Objective: To assess the impact of pH on the aqueous solubility.

  • Materials: Compound, a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Procedure: Follow the shake-flask method (Protocol 1) using the different pH buffers as the solvents.

Protocol 3: Stability Assessment through Forced Degradation [11][12]

  • Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and quantify any degradation products.[1]

Formulation Development

The choice of formulation depends on the route of administration and the physicochemical properties of the compound.

Parenteral Formulation

For intravenous, intraperitoneal, or subcutaneous administration, a sterile, isotonic, and particle-free solution is required.

Strategy 1: Aqueous Solution with pH Adjustment

Given the basic nature of the compound, its solubility is expected to increase at a lower pH due to salt formation.

Protocol 4: Preparation of an Acidic Saline Solution

  • Objective: To prepare a simple aqueous formulation for initial in vivo screening.

  • Excipients: 0.9% Sodium Chloride (Saline), Hydrochloric Acid (HCl) for pH adjustment.

  • Procedure:

    • Weigh the required amount of this compound.

    • Add a portion of the saline to the compound.

    • Slowly add 0.1 M HCl dropwise while stirring until the compound is fully dissolved.

    • Adjust the final volume with saline.

    • Measure the final pH of the solution.

    • Sterilize the formulation by filtering through a 0.22 µm syringe filter.

Strategy 2: Co-solvent System

If the required concentration cannot be achieved by pH adjustment alone, a co-solvent system can be employed.

Protocol 5: Preparation of a Co-solvent Formulation

  • Objective: To solubilize the compound using a mixture of pharmaceutically acceptable solvents.

  • Excipients: Polyethylene glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Saline.

  • Procedure:

    • Dissolve the compound in the organic co-solvent(s) (e.g., a mixture of PEG 400 and ethanol).

    • Once dissolved, slowly add the aqueous phase (saline) while stirring to avoid precipitation.

    • A typical vehicle composition could be 10% Ethanol, 40% PEG 400, and 50% Saline. The exact ratios should be optimized based on solubility and tolerability studies.

    • Sterilize by filtration.

Oral Formulation

For oral administration, the formulation should enhance solubility and absorption in the gastrointestinal tract.

Strategy 1: Simple Suspension

For initial efficacy studies where precise dosing is less critical, a suspension can be a straightforward approach.

Protocol 6: Preparation of an Aqueous Suspension

  • Objective: To prepare a uniform suspension for oral gavage.

  • Excipients: A suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na), a wetting agent (e.g., 0.1% w/v Tween 80), Purified Water.

  • Procedure:

    • Prepare the vehicle by dissolving the suspending and wetting agents in water.

    • Levigate the powdered compound with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to form a uniform suspension.

    • Ensure continuous stirring before and during administration to maintain homogeneity.

Strategy 2: Lipid-Based Formulation

For compounds with moderate to high lipophilicity, lipid-based formulations can improve oral bioavailability.

Protocol 7: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Objective: To create a formulation that forms a microemulsion upon contact with gastrointestinal fluids.

  • Excipients: An oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).

  • Procedure:

    • Dissolve the compound in the oil phase.

    • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

    • The ratio of oil, surfactant, and co-surfactant needs to be optimized by constructing a ternary phase diagram.

Characterization of Formulations

All prepared formulations should be characterized to ensure quality and performance.

ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity (solutions) or uniformity (suspensions) and absence of particulates.
pH pH meterEnsure the pH is within a physiologically acceptable range.
Drug Concentration HPLC-UVConfirm the final concentration of the active compound.
Osmolality OsmometerImportant for parenteral formulations to ensure isotonicity and minimize injection site irritation.
Particle Size Laser DiffractionFor suspensions, to ensure a consistent and appropriate particle size distribution.
In Vitro Release Dialysis MethodFor lipid-based formulations, to assess the release profile of the drug.

Visualizations

G Workflow for Parenteral Formulation Development A Physicochemical Characterization (Solubility, Stability, pKa) B Determine Target Concentration & Route A->B C Is Aqueous Solubility Sufficient? B->C D Yes C->D Yes E No C->E No F Formulate with pH Adjustment (Protocol 4) D->F G Use Co-solvents or Solubilizing Excipients (Protocol 5) E->G H Characterize Formulation (pH, Osmolality, Concentration) F->H G->H I Sterile Filtration (0.22 µm) H->I J Final Formulation for In Vivo Studies I->J

Caption: Workflow for Parenteral Formulation Development.

G Workflow for Oral Formulation Development cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Characterization & Selection A Determine Physicochemical Properties (logP, Solubility, BCS Class Estimation) B Select Formulation Approach A->B C Aqueous Suspension (Protocol 6) B->C D Lipid-Based System (SMEDDS) (Protocol 7) B->D E Other (e.g., Solid Dispersion) B->E F Prepare Prototype Formulations C->F D->F E->F G Characterize Formulations (Appearance, Particle Size, In Vitro Release) F->G H Select Lead Formulation for In Vivo Studies G->H

Caption: Workflow for Oral Formulation Development.

Conclusion

The successful formulation of this compound for preclinical research hinges on a systematic approach that begins with thorough physicochemical characterization. The provided protocols offer a starting point for developing aqueous and lipid-based formulations for both parenteral and oral administration. It is crucial to characterize the final formulation to ensure its quality, stability, and suitability for the intended experiments. These guidelines are intended to be adapted based on the experimentally determined properties of the compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Solubility Challenges of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Welcome to the technical support guide for this compound. This molecule, with its dual amine functionalities, presents unique and often challenging solubility characteristics that are critical to understand for successful experimental outcomes in drug discovery and development. This guide is structured to provide researchers with both foundational knowledge and advanced troubleshooting strategies to effectively manage this compound in solution. We will move from basic inquiries to complex problem-solving, equipping you with the causal understanding needed to make informed decisions in your work.

Section 1: Compound Profile & Inferred Solubility

Before addressing specific issues, it is essential to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₃N₃[1]
Molecular Weight 233.35 g/mol [1]
Physical Form Solid
Structural Features Benzylamine core, Ethylpiperazine moietyN/A
Key Functional Groups Primary amine (-NH₂), Two Tertiary amines (in piperazine ring)N/A

The presence of three basic nitrogen atoms is the single most important factor governing this compound's solubility. These amines can be protonated in acidic conditions, converting the molecule into a more polar, water-soluble salt form. Conversely, in neutral or basic conditions, the molecule exists as a free base with significantly lower aqueous solubility.

Table 1: Inferred Qualitative Solubility Profile

This profile is inferred from the compound's structure and the known behavior of similar molecules like benzylamine and other piperazine derivatives.[2][3] Quantitative determination via the protocol in Section 4 is highly recommended.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Aqueous Water (pH 7)Very LowAs a free base, the non-polar benzyl and ethyl groups dominate, leading to poor interaction with water.
Acidic Buffer (pH < 5)HighProtonation of the amine groups creates cationic species, dramatically increasing polarity and aqueous solubility.
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl groups of these solvents can hydrogen bond with the compound's nitrogen atoms.
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and can effectively solvate the molecule.
Non-Polar Toluene, HexaneVery LowThe significant polarity of the amine functional groups prevents dissolution in non-polar environments.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). What's happening?

A: This is expected behavior. At neutral or alkaline pH, the compound exists as the free base. The molecule's non-polar regions (benzyl ring, ethyl group) make it hydrophobic, leading to very poor solubility in aqueous media.[4] To achieve dissolution in aqueous systems, you must lower the pH.

Q2: What is the best solvent for making a concentrated stock solution?

A: For preparing a high-concentration stock, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the recommended starting point. It can typically dissolve a wide range of organic molecules, including this one.

Q3: How low do I need to adjust the pH to dissolve the compound in an aqueous buffer?

A: As a general rule, the pH of the solution should be at least 1-2 units below the pKa of the primary amine group. While the exact pKa values for this specific molecule are not readily published, a starting pH of 4.0-5.0 is a robust choice for ensuring protonation and enhancing solubility. The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent solubility profile.[5][6]

Q4: I dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media (pH ~7.4). Why?

A: This is a classic solubility issue known as "antisolvent precipitation." While the compound is soluble in the 100% DMSO stock, the final aqueous environment of your media is a poor solvent (an "antisolvent") for the free base form of the compound. When the DMSO is diluted, the compound is forced into an environment where it is no longer soluble, causing it to precipitate. The key is to ensure the final concentration in your media is below its maximum solubility at that specific pH.

Section 3: Troubleshooting Guide for Precipitation Issues

This section provides a logical workflow to diagnose and solve precipitation problems encountered during experiments.

Diagram: Troubleshooting Workflow for Precipitation

A step-by-step guide to identifying the cause of compound precipitation.

G cluster_0 Step 1: Investigate Stock Solution cluster_1 Step 2: Assess Final Conditions cluster_2 Step 3: Modify Solvent Environment start Precipitation Observed in Final Aqueous Solution stock_check Is the stock solution (e.g., in DMSO) perfectly clear? start->stock_check stock_yes Yes, stock is clear. stock_check->stock_yes Yes stock_no No, particles/haze visible. stock_check->stock_no No conc_check Is the final concentration too high for the aqueous medium at its current pH? stock_yes->conc_check remake_stock Action: Remake stock solution. Ensure complete dissolution using vortexing or gentle warming (37°C). Consider a lower stock concentration. stock_no->remake_stock end_node Problem Resolved remake_stock->end_node conc_yes Yes, likely exceeding solubility limit. conc_check->conc_yes Yes conc_no No, concentration is low. conc_check->conc_no No lower_conc Action: Lower the final working concentration. conc_yes->lower_conc ph_check Is the pH of the final solution > 6.0? conc_no->ph_check lower_conc->end_node ph_yes Action: Lower the pH of the aqueous medium (e.g., to pH 4-5) before adding the compound. This protonates the molecule, increasing solubility. ph_check->ph_yes Yes ph_no Action: Consider using a co-solvent (e.g., ethanol) or a solubility enhancer like HP-β-cyclodextrin in the final medium. ph_check->ph_no No ph_yes->end_node ph_no->end_node

Caption: Logical workflow for troubleshooting precipitation.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility. The following methods provide a validated starting point for working with this compound.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution for serial dilution.

Diagram: Stock Solution Preparation Workflow

Standard procedure for preparing an organic stock solution.

G A 1. Accurately weigh the solid compound. B 2. Transfer to a sterile, appropriate vial. A->B C 3. Add the calculated volume of DMSO to reach the target concentration. B->C D 4. Mix vigorously. Use a vortex mixer and/or sonicator until all solid is dissolved. C->D E 5. Visually inspect against a light source to confirm complete dissolution (no particulates). D->E F 6. Store appropriately (e.g., at -20°C, protected from light and moisture). E->F

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume (e.g., for 10 mL of a 10 mM stock, you need 23.34 mg).

  • Dissolution: Accurately weigh the solid and add it to a sterile glass or polypropylene vial. Add the calculated volume of high-purity DMSO.

  • Mixing: Cap the vial securely and vortex for 2-3 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied, but do not overheat.[7]

  • Verification: Hold the vial up to a light source to ensure the solution is completely clear and free of any solid particles or haze. This step is critical to avoid introducing undissolved compound into your experiment.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Protocol 2: Shake-Flask Method for Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of the compound in a specific aqueous buffer. This is essential for establishing the maximum concentration you can use in your experiments.

Methodology:

  • Preparation: Choose the aqueous buffer for your experiment (e.g., PBS pH 7.4, or an acetate buffer pH 4.5).

  • Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. A visible amount of undissolved solid should remain at the bottom.[3]

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the solution has reached equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a sample from the clear supernatant. Be extremely cautious not to disturb the solid pellet. It is often advisable to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[8][9][10] The resulting concentration is the equilibrium solubility under those specific conditions.

References

Technical Support Center: Improving the Stability of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine solutions during experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What is the cause and is it still usable?

A color change, such as turning yellow, often indicates chemical degradation. For compounds containing a benzylamine moiety, this can be due to oxidation upon exposure to air.[1] The usability of the solution depends on the extent of degradation and the sensitivity of your experiment. It is highly recommended to use freshly prepared solutions. If you observe a color change, it is best to discard the solution and prepare a new one to ensure the integrity of your results.

Q2: I am observing inconsistent results in my assays using a stock solution of this compound. Could this be a stability issue?

Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[2] Instability can lead to a decrease in the effective concentration of the active compound, leading to variability in your results. To mitigate this, always use freshly prepared solutions when possible. If storage is necessary, prepare small, single-use aliquots and store them at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.[2]

Q3: What are the primary degradation pathways for a molecule like this compound?

Based on its structure, which contains both piperazine and benzylamine functionalities, the primary degradation pathways are likely to be:

  • Oxidation: The benzylamine and piperazine nitrogens can be susceptible to oxidation, especially when exposed to air and light.[1]

  • Hydrolysis: Amine groups can undergo hydrolysis, particularly at non-neutral pH.

  • Reaction with Carbon Dioxide: Benzylamine itself is sensitive to atmospheric carbon dioxide.[3]

A potential degradation pathway for the benzylamine portion involves oxidation to the corresponding benzaldehyde.

Compound This compound Oxidation Oxidative Stress (e.g., Air, H₂O₂) Compound->Oxidation Exposure Hydrolysis Hydrolytic Stress (Acidic/Basic pH) Compound->Hydrolysis Exposure Degradation_Products Potential Degradation Products (e.g., Aldehydes, N-oxides) Oxidation->Degradation_Products Hydrolysis->Degradation_Products cluster_prep Solution Preparation cluster_storage Storage Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Inert Purge with Inert Gas Dissolve->Inert Seal Seal Vial Inert->Seal Short_Term Short-Term (2-8°C) Seal->Short_Term if needed for <2 weeks Long_Term Long-Term (-20°C / -80°C) (Single-Use Aliquots) Seal->Long_Term for >2 weeks Start Start with Drug Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Degradation (80°C) Start->Thermal Photolytic Photolytic Degradation (UV Light, RT) Start->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

References

Technical Support Center: Purification of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. The following information is designed to help you overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-formylbenzylamine or 1-ethylpiperazine, reagents from the reductive amination step, and by-products from side reactions. It is also possible to have related impurities from the starting materials themselves. For instance, benzylamine can undergo oxidation and condensation to form imine dimers.[1]

Q2: My TLC analysis shows multiple spots after initial work-up. What is the first step I should take?

A2: The first step is to identify the nature of the major spots. You can often get clues by co-spotting your crude product with the starting materials. If unreacted starting materials are present, you will need to choose a purification method that effectively separates them from your desired product. A general troubleshooting workflow is outlined below.

Q3: Is this compound a solid or a liquid at room temperature?

A3: this compound is typically a solid at room temperature.[2] This property is advantageous for purification by recrystallization.

Troubleshooting Purification Issues

Problem 1: My final product is contaminated with unreacted benzylamine.

  • Solution 1: Vacuum Distillation. If the boiling point of your product is significantly higher than that of benzylamine (185 °C at atmospheric pressure), vacuum distillation can be an effective method to remove the volatile benzylamine impurity.[1][3] The pressure can be reduced to lower the boiling point of benzylamine to a temperature that your product can tolerate.[3]

  • Solution 2: Acid-Base Extraction. You can exploit the basicity of the amine. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the amines, moving them to the aqueous layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent. Selective extraction might be possible by carefully controlling the pH, given the different pKa values of the benzylamine and piperazine nitrogens.[3]

  • Solution 3: Salt Formation and Recrystallization. Convert the crude product containing benzylamine into a salt, such as a hydrochloride or dihydrochloride salt.[4][5] The salt of your desired product may have different solubility properties than the salt of benzylamine, allowing for purification by recrystallization. After purification, the free base can be regenerated by neutralization.

Problem 2: Column chromatography is giving poor separation.

  • Solution 1: Optimize your Solvent System. For basic compounds like this compound, tailing on silica gel is a common issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent can significantly improve peak shape and separation.

  • Solution 2: Consider a Different Stationary Phase. If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) could also be an option.[6]

  • Solution 3: Solid-Phase Extraction (SPE). For a quicker cleanup, consider using a strong cation-exchange SPE column.[6][7] The basic amine groups will bind to the column, allowing neutral impurities to be washed away. The desired product can then be eluted with a basic solution.

Problem 3: My product is an oil and will not crystallize.

  • Solution 1: Salt Formation. Oily products can often be induced to crystallize by converting them into a salt. Try adding a solution of HCl in an anhydrous solvent like ether or methanol to precipitate the hydrochloride salt. Other acids like acetic acid to form the diacetate salt can also be effective.[8]

  • Solution 2: High-Vacuum Distillation. If salt formation is unsuccessful and the compound is thermally stable, high-vacuum distillation (Kugelrohr) may be an option to purify the oil.

  • Solution 3: Preparative HPLC. For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool for purifying non-crystalline compounds.[9]

Purification Data Summary

The following table provides a summary of typical conditions for various purification techniques applicable to this compound and related compounds. Note that these are general guidelines and may require optimization for your specific sample.

Purification TechniqueStationary/Mobile Phase or SolventTypical RecoveryTypical Purity
Column Chromatography (Silica Gel) Dichloromethane/Methanol with 0.5% Triethylamine70-90%>95%
Recrystallization (as HCl salt) Ethanol/Water or Methanol/Ether60-80%>98%
Acid-Base Extraction Dichloromethane and 1M HCl / 1M NaOH>90%>90% (for removing non-basic impurities)
Solid-Phase Extraction (Cation Exchange) Methanol wash, Elution with 5% NH4OH in Methanol80-95%>95%
Preparative HPLC (Reverse Phase) C18 column, Water/Acetonitrile with 0.1% Formic Acid50-70%>99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of 20% ethyl acetate in hexanes.

  • Loading: Carefully add the dried crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. It is highly recommended to add 0.5% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization from a Salt
  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or isopropanol. Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring. A precipitate should form.

  • Dissolution: Heat the mixture to dissolve the precipitate. If it does not fully dissolve, add a small amount of a co-solvent (e.g., water) dropwise until a clear solution is obtained at an elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified salt of this compound.

  • (Optional) Free-Basing: To obtain the free base, dissolve the salt in water, add a base (e.g., 1M NaOH) until the solution is basic, and extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Visualization

Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product (Post-Synthesis) tlc TLC/LC-MS Analysis start->tlc decision1 Major Impurities Identified? tlc->decision1 unreacted_sm Unreacted Starting Materials decision1->unreacted_sm Yes polar_impurities Polar Impurities decision1->polar_impurities Yes nonpolar_impurities Non-polar/Neutral Impurities decision1->nonpolar_impurities Yes column_chrom Column Chromatography (with base) decision1->column_chrom No/Complex Mixture unreacted_sm->column_chrom recrystallization Recrystallization/ Salt Formation unreacted_sm->recrystallization acid_base Acid-Base Extraction polar_impurities->acid_base nonpolar_impurities->acid_base purity_check Purity Check (TLC, NMR, LC-MS) column_chrom->purity_check acid_base->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product >95% Pure repurify Re-purify using alternative method purity_check->repurify <95% Pure repurify->column_chrom

References

Optimizing reaction conditions for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Reaction Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic substitution of a leaving group on a toluene derivative with 1-ethylpiperazine to form the intermediate, 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile. The second step is the reduction of the nitrile group to the primary amine, yielding the final product. A common synthetic route is the reductive amination of 4-formylbenzonitrile with 1-ethylpiperazine, followed by reduction.

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Purification A Reactants: 4-formylbenzonitrile 1-ethylpiperazine B Reaction Conditions: Reductive Amination A->B 1. Mix C Intermediate: 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile B->C 2. Formation D Intermediate from Step 1 E Reaction Conditions: Reduction of Nitrile D->E 3. Introduce F Product: This compound E->F 4. Conversion G Crude Product H Purification Method: Column Chromatography / Recrystallization G->H 5. Apply I Pure Product H->I 6. Isolate

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or no yield of intermediate Incomplete reaction during reductive amination.- Ensure anhydrous conditions as moisture can hydrolyze the imine intermediate. - Optimize the reaction temperature and time. A typical range is room temperature to 60°C for 12-24 hours. - Verify the quality and stoichiometry of the reagents. Use a slight excess of 1-ethylpiperazine.
Ineffective reducing agent for imine formation.- Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive amination. Ensure it is added portion-wise to control the reaction.
Low or no yield of final product Incomplete reduction of the nitrile group.- Use a stronger reducing agent such as Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (e.g., THF, diethyl ether). - Catalytic hydrogenation (e.g., H2/Raney Nickel) can also be effective. Ensure proper catalyst activity and hydrogen pressure.
Degradation of the product.- Maintain a low temperature during the LAH reduction work-up to avoid side reactions.
Presence of multiple spots on TLC after Step 1 Formation of side products.- Over-alkylation of the piperazine nitrogen is possible. Use a controlled stoichiometry of the starting materials. - Unreacted starting materials may be present. Monitor the reaction by TLC until the starting material is consumed.
Presence of impurities in the final product Incomplete reaction or side reactions.- The primary impurity is often the unreacted nitrile intermediate. Optimize the reduction step to ensure full conversion. - Dimerization or polymerization of the starting aldehyde can occur. Ensure slow addition of the reducing agent.
Difficulty in purifying the final product The product may be an oil or difficult to crystallize.- Column chromatography using a silica gel stationary phase and a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is often effective.[1] - Conversion to a salt (e.g., hydrochloride) can facilitate purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The reductive amination step to form the intermediate is crucial. The efficiency of this step directly impacts the overall yield and purity of the final product. Careful control of reaction conditions and reagent quality is paramount.

Q2: What are the common side products I should be aware of?

A2: Potential side products include the dialkylated piperazine, unreacted starting materials, and byproducts from the reduction of the aldehyde to an alcohol if the reductive amination is not efficient.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediate, and product.

Q4: What is the best method for purifying the final product?

A4: Purification can often be achieved by column chromatography on silica gel.[1] Alternatively, if the product is crystalline, recrystallization from a suitable solvent system can be employed. Formation of a salt, such as the hydrochloride salt, can also aid in purification.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Lithium Aluminum Hydride (LAH) is a highly reactive and flammable reagent that reacts violently with water. All reactions involving LAH must be conducted under strictly anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Detailed Experimental Protocol (Hypothetical Optimized Protocol)

This protocol is a general guideline based on related syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile

  • To a solution of 4-formylbenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 1-ethylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

  • Prepare a suspension of Lithium Aluminum Hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) in a flame-dried flask under a nitrogen atmosphere and cool to 0°C.

  • Dissolve the crude 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

  • Purify the crude product by column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.

Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Flow A Low Yield or Impure Product B Check TLC of Crude Product A->B C Unreacted Starting Material? B->C D Optimize Step 1: - Increase reaction time/temp - Check reagent quality C->D Yes E Multiple Unidentified Spots? C->E No H Problem Solved D->H F Optimize Step 2: - Use stronger reducing agent - Ensure anhydrous conditions E->F Yes G Review Purification: - Adjust column chromatography gradient - Consider salt formation E->G No F->H G->H

Caption: A decision tree to guide troubleshooting during the synthesis.

References

Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a two-step synthesis. The first step involves the nucleophilic substitution of 4-(chloromethyl)benzonitrile with N-ethylpiperazine to yield the intermediate, 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile. The second step is the reduction of the nitrile group to a primary amine, typically through catalytic hydrogenation or using a chemical reducing agent.

Q2: What are the most common types of impurities I might encounter?

Impurities generally fall into three categories:

  • Unreacted Starting Materials: Residual 4-(chloromethyl)benzonitrile and N-ethylpiperazine from the first step, or the nitrile intermediate from the second step.

  • Intermediates: Incomplete reduction of the nitrile can leave residual imine intermediates.[1]

  • Byproducts: These can arise from side reactions in either step, such as the formation of secondary and tertiary amines during nitrile reduction, or over-alkylation of the piperazine nitrogen.[1][2]

Q3: How can I detect and identify these impurities?

A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating and quantifying impurities. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: Are there any specific safety precautions for handling the reagents in this synthesis?

Yes. 4-(Chloromethyl)benzonitrile is a lachrymator and is corrosive, causing severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. N-ethylpiperazine is also a corrosive and flammable liquid. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Troubleshooting Guide

Q1: My final product shows a low yield and the presence of unreacted nitrile intermediate in the HPLC analysis. What could be the cause?

This issue points to an incomplete or inefficient reduction in the second step of the synthesis.

  • Possible Cause 1: Inactive Catalyst. If you are using catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning by impurities in the substrate or solvent.

  • Possible Cause 2: Insufficient Reducing Agent. If using a chemical reducing agent (e.g., LiAlH4, NaBH4), you may not be using a sufficient molar excess to drive the reaction to completion.

  • Possible Cause 3: Suboptimal Reaction Conditions. Factors such as reaction time, temperature, and hydrogen pressure (for catalytic hydrogenation) may not be optimized. Nitrile reduction can sometimes require forcing conditions.[2]

Solution:

  • Catalyst Check: Use fresh, high-quality catalyst for each reaction.

  • Reagent Stoichiometry: Increase the molar equivalents of the reducing agent.

  • Optimize Conditions: Systematically vary the reaction temperature, time, and pressure to find the optimal conditions for complete conversion.

Q2: I'm observing a significant peak in my LC-MS analysis with a mass corresponding to a dimer of my final product. How is this formed?

This impurity is likely a secondary amine byproduct, N,N-bis((4-(4-ethylpiperazin-1-ylmethyl)phenyl)methyl)amine.

  • Mechanism of Formation: During the reduction of the nitrile, a primary amine is formed. This primary amine can then react with the intermediate imine species, which is also present in the reaction mixture. Subsequent reduction of this new, larger imine leads to the formation of a secondary amine byproduct. This is a very common side reaction in nitrile hydrogenations.[1][4]

Solution:

  • Use of Ammonia: The addition of ammonia to the reaction mixture can often suppress the formation of secondary and tertiary amines by competing for the reactive imine intermediate.[2]

  • Solvent Choice: The choice of solvent can influence the selectivity of the reaction. Protic solvents like ethanol are commonly used.

  • Catalyst Selection: Some catalysts exhibit higher selectivity for primary amines. Researching different supported metal catalysts may provide a better outcome.[1]

Q3: My initial reaction mixture from the first step (alkylation) is showing multiple spots on a TLC plate, and the workup is complicated. What's happening?

This suggests that multiple side reactions are occurring during the alkylation of N-ethylpiperazine with 4-(chloromethyl)benzonitrile.

  • Possible Cause 1: Over-alkylation. The desired product, being a tertiary amine, can be further alkylated by 4-(chloromethyl)benzonitrile to form a quaternary ammonium salt. This is especially likely if an excess of the alkylating agent is used.

  • Possible Cause 2: Dimerization of Alkylating Agent. 4-(chloromethyl)benzonitrile can undergo self-reaction, particularly in the presence of a base, to form ether or other polymeric byproducts.

  • Possible Cause 3: Unreacted Starting Materials. Incomplete reaction will leave both N-ethylpiperazine and 4-(chloromethyl)benzonitrile in the mixture.

Solution:

  • Control Stoichiometry: Use a slight excess of N-ethylpiperazine relative to 4-(chloromethyl)benzonitrile to minimize over-alkylation and ensure the complete consumption of the alkylating agent.

  • Temperature Control: Run the reaction at a controlled, moderate temperature. Exothermic reactions can lead to more side products.

  • Purification: Careful purification of the intermediate product by column chromatography or crystallization is crucial before proceeding to the reduction step.

Data on Potential Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Source
Starting Materials & Intermediate
4-(Chloromethyl)benzonitrileC₈H₆ClN151.59Unreacted starting material from Step 1
N-EthylpiperazineC₆H₁₄N₂114.19Unreacted starting material from Step 1
4-((4-Ethylpiperazin-1-yl)methyl)benzonitrileC₁₄H₁₉N₃229.32Unreacted intermediate from Step 2
Byproducts from Step 1 (Alkylation)
1-Ethyl-1,4-bis(4-cyanobenzyl)piperazin-1-ium chlorideC₂₂H₂₅ClN₄392.92Over-alkylation of product
Bis(4-cyanobenzyl) etherC₁₆H₁₂N₂O260.28Self-condensation of 4-(chloromethyl)benzonitrile
Byproducts from Step 2 (Reduction)
N,N-bis((4-(4-ethylpiperazin-1-ylmethyl)phenyl)methyl)amineC₂₈H₄₄N₄448.68Reaction of product with imine intermediate
4-(4-Ethylpiperazin-1-ylmethyl)benzaldehydeC₁₄H₂₀N₂O232.32Hydrolysis of imine intermediate

Experimental Protocols

Protocol 1: Synthesis of 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile (Intermediate)
  • To a stirred solution of N-ethylpiperazine (1.1 eq) and potassium carbonate (2.0 eq) in acetonitrile, add a solution of 4-(chloromethyl)benzonitrile (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • Dissolve 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add Raney Nickel (approx. 10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Stir the mixture vigorously at 40-50°C for 18-24 hours.

  • Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by crystallization or salt formation if required.

Protocol 3: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A 4-(Chloromethyl)benzonitrile C 4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile A->C K2CO3, Acetonitrile B N-Ethylpiperazine B->C K2CO3, Acetonitrile D This compound C->D H2, Raney Ni

Caption: Synthetic workflow for this compound.

G Problem Observed Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield ExtraPeaks Extra Peaks in Chromatography Problem->ExtraPeaks Cause Potential Cause LowYield->Cause InactiveCatalyst Inactive Reduction Catalyst LowYield->InactiveCatalyst leads to ExtraPeaks->Cause SideReaction Side Reaction (e.g., Dimerization) ExtraPeaks->SideReaction caused by OverAlkylation Over-alkylation ExtraPeaks->OverAlkylation caused by Cause->InactiveCatalyst Cause->SideReaction Cause->OverAlkylation Solution Suggested Solution InactiveCatalyst->Solution FreshCatalyst Use Fresh Catalyst / Optimize Conditions InactiveCatalyst->FreshCatalyst solved by SideReaction->Solution AddAmmonia Add NH3 to Suppress Dimerization SideReaction->AddAmmonia solved by OverAlkylation->Solution ControlStoich Control Stoichiometry / Temperature OverAlkylation->ControlStoich solved by Solution->FreshCatalyst Solution->AddAmmonia Solution->ControlStoich

Caption: Troubleshooting guide for synthesis impurities.

References

Technical Support Center: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and experimental protocols related to the degradation and metabolic stability of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic degradation pathways for this compound?

A1: Based on its chemical structure, which contains a benzylamine moiety and an N-ethylpiperazine ring, the compound is expected to undergo several Phase I metabolic reactions. The primary metabolic "hotspots" are the N-ethyl group, the carbons on the piperazine ring adjacent to the nitrogen atoms, and the primary amine of the benzylamine group. Key predicted pathways include N-dealkylation, hydroxylation, and oxidative deamination.

Q2: Which enzyme families are most likely responsible for the degradation of this compound?

A2: The metabolism of N-alkylpiperazines and benzylamines is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][2] Specifically, isoforms such as CYP3A4, CYP2D6, and CYP1A2 are frequently involved in the metabolism of compounds with these structural motifs.[1] Other enzyme systems, such as monoamine oxidases (MAO), could also contribute to the oxidative deamination of the benzylamine portion.

Q3: What are the potential reactive metabolites that could be formed during its degradation?

A3: The piperazine moiety, particularly the carbons alpha to the nitrogen atoms, can be susceptible to oxidation.[3] This can lead to the formation of reactive iminium ions. These electrophilic intermediates can potentially form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, which is a key consideration in safety and toxicology assessments.[4]

Q4: How can I experimentally determine the metabolic stability of this compound?

A4: The standard and most effective method is an in vitro metabolic stability assay using liver microsomes or hepatocytes.[5][6] These systems contain the necessary metabolic enzymes (like CYPs) to assess the compound's metabolic fate.[2] By incubating the compound with microsomes and an NADPH regenerating system, you can measure the rate of disappearance of the parent compound over time to determine key parameters like half-life (t½) and intrinsic clearance (CLint).[7]

Q5: What is the best analytical technique to identify the metabolites of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and characterization.[8][9] High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, allows for the determination of the elemental composition of metabolites.[10] Tandem MS (MS/MS) provides structural information by fragmenting the metabolite ions, which helps to pinpoint the site of metabolic modification.[11]

Predicted Degradation Pathways

The following diagram illustrates the plausible metabolic degradation pathways for this compound based on established biotransformations of similar chemical structures.[1][3][4]

G Parent This compound (Parent Compound) M1 M1: N-De-ethylated Metabolite (Piperazin-1-ylmethyl)benzylamine Parent->M1 N-Dealkylation (CYP-mediated) M2 M2: Piperazine Ring Hydroxylation Parent->M2 Hydroxylation (CYP-mediated) M3 M3: Oxidative Deamination 4-(4-Ethylpiperazin-1-ylmethyl)benzaldehyde Parent->M3 Oxidative Deamination (MAO or CYP) M5 M5: Reactive Iminium Ion M2->M5 Dehydration M4 M4: Carboxylic Acid Metabolite 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid M3->M4 Oxidation (ALDH) M6 M6: GSH Adduct M5->M6 GSH Conjugation

Caption: Predicted metabolic pathways of this compound.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Very rapid degradation in microsomal stability assay (t½ < 5 min) 1. High metabolic liability of the compound.[5]2. Non-enzymatic (chemical) instability in the assay buffer.1. Confirm metabolic hotspots via metabolite ID studies. Consider structural modifications to block these sites.2. Run a control incubation without NADPH to assess chemical stability.[5] If unstable, check the compound's stability at the assay pH (typically 7.4).
No degradation observed or results are highly variable 1. Compound is not a substrate for the enzymes present (e.g., CYPs).2. Poor solubility of the compound in the incubation medium.3. Analytical issues (e.g., poor ionization, matrix effects).1. Consider other enzyme systems (e.g., hepatocytes, which include Phase II enzymes, or cytosolic fractions for other enzymes).[2]2. Check solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%).3. Optimize the LC-MS/MS method. Use a stable isotope-labeled internal standard if available.
Discrepancy between in vitro clearance and in vivo findings 1. In vitro system lacks key metabolic pathways (e.g., non-CYP enzymes, transporters).[5]2. Contribution from extrahepatic metabolism (e.g., intestine, kidney).[2]3. Other clearance mechanisms are dominant in vivo (e.g., renal excretion).1. Use hepatocytes as they provide a more complete metabolic picture, including Phase II conjugation.[2]2. Perform stability assays using intestinal or kidney microsomes.3. Conduct pharmacokinetic studies to assess different clearance routes.
Detection of unexpected adducts (e.g., GSH, cyanide) Formation of reactive metabolites.[4][12]This indicates bioactivation. Perform trapping experiments with glutathione (GSH) or potassium cyanide (KCN) in the incubation mixture to confirm and characterize the reactive intermediates.[12]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of metabolic degradation of the test compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM of this compound in DMSO.

  • Working Solution: Dilute the stock solution to 100 µM in acetonitrile or a suitable solvent.

  • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[13]

2. Incubation Procedure:

  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (without NRS).

  • In each tube, add the HLM suspension and the test compound working solution (final concentration typically 1 µM).

  • Pre-warm the tubes at 37°C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding the pre-warmed NRS solution to all tubes except the negative control (add buffer instead). The 0-minute time point sample should be quenched immediately.

  • Incubate at 37°C. At each subsequent time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil or a stable isotope-labeled version of the parent).

3. Sample Processing & Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean 96-well plate or HPLC vials.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[7]

Experimental Workflow Diagram

G A Prepare Reagents (Buffer, Compound, Microsomes, NRS) B Pre-warm Microsomes + Compound (37°C, 5 min) A->B C Initiate Reaction (Add NRS) B->C D Incubate at 37°C (Collect samples at 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Ice-cold Acetonitrile + Internal Std.) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for a typical microsomal stability assay.
Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines a general approach for identifying potential metabolites from the in vitro incubation samples.

1. LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

2. MS/MS Conditions (Example):

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[10]

  • Scan Mode: Full scan MS to detect all potential metabolite ions, followed by data-dependent MS/MS acquisition to obtain fragmentation spectra for the most intense ions.[9]

  • Mass Range: m/z 100-1000.

  • Collision Energy: Use a stepped or ramped collision energy to generate rich fragmentation spectra.

3. Data Processing:

  • Process the raw data using metabolite identification software.

  • Compare the chromatograms of the t=0 sample with later time points to find new peaks (potential metabolites).

  • Predict potential biotransformations (e.g., +16 Da for oxidation, -28 Da for N-de-ethylation) and search for corresponding masses in the full scan data.

  • Analyze the MS/MS fragmentation spectra of the parent compound and potential metabolites to confirm the site of modification. For example, a change in the mass of a fragment ion containing the ethylpiperazine moiety would suggest modification at that location.

Quantitative Data Summary

The following tables present simulated data for the metabolic stability of this compound in liver microsomes from different species.

Table 1: Metabolic Stability Parameters

Speciest½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Human25.527.2Moderate
Rat9.870.7High
Mouse6.2111.8High
Dog31.022.4Low to Moderate
Monkey18.437.7Moderate

Table 2: Time-Course of Metabolite Formation in Human Liver Microsomes (% of Initial Parent)

Time (min)Parent Compound (%)M1 (N-De-ethylated) (%)M3 (Aldehyde) (%)M4 (Acid) (%)
0100000
588.14.51.80.2
1565.212.15.51.1
3041.520.39.82.9
6018.928.715.16.4

References

Technical Support Center: Crystallization of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a solid organic compound.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for selecting appropriate solvents and crystallization conditions.

PropertyValue
Molecular FormulaC₁₄H₂₃N₃
Molecular Weight233.35 g/mol [1][2]
AppearanceSolid[1]
SMILESCCN1CCN(CC1)Cc2ccc(CN)cc2[1][2]
InChI KeySAUDSDDZIRPWMO-UHFFFAOYSA-N[1][2]

Q2: What factors are most critical for the successful crystallization of this compound?

Successful crystallization is primarily dependent on achieving a state of supersaturation, which is the driving force for both the nucleation and growth of crystals.[3][4][5] Key factors to control include:

  • Solvent Selection: The choice of solvent is critical as it dictates the solubility of the compound at different temperatures.[6][7]

  • Temperature: Temperature directly influences solubility and the rate of crystallization.[6][8]

  • Concentration: The concentration of the compound in the solution must be carefully controlled to achieve the optimal level of supersaturation.[3][8]

  • Purity of the Compound: Impurities can inhibit crystal growth or lead to the formation of poorly-defined crystals.[8][9][10]

Q3: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][11][12] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact the efficacy and manufacturability of a pharmaceutical product.[6][12] It is essential to identify and control the polymorphic form of this compound to ensure consistent product quality.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: No crystals are forming, and the solution remains clear.

  • Question: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: This issue typically arises from a solution that is not sufficiently supersaturated.[13] Here are several strategies to induce crystallization:

    • Seeding: Introduce a small, pure crystal of this compound to the solution. This "seed" will act as a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[1]

    • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound.[14]

    • Cooling to a Lower Temperature: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility of the compound.[1]

    • Add an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will reduce the overall solubility and promote crystallization.

Problem 2: An oil or amorphous precipitate forms instead of crystals.

  • Question: Upon cooling, my compound "oiled out" or formed a sticky precipitate. How can I obtain crystals?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase before it has a chance to crystallize.[14] This often happens when the solution is too concentrated or cooled too quickly.

    • Solution 1: Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to dilute the solution slightly. Then, allow it to cool more slowly.

    • Solution 2: Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. A good solvent will have a significant difference in solubility for the compound at high and low temperatures.

    • Solution 3: Slower Cooling: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice.[15] You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to a colder environment.

Problem 3: The crystals are very small, needle-like, or form a fine powder.

  • Question: I managed to get crystals, but they are too small or have a needle-like morphology, which is difficult to handle. How can I grow larger, more well-defined crystals?

  • Answer: The formation of many small crystals indicates that the nucleation rate was much higher than the crystal growth rate.[16] This is often due to a high level of supersaturation.

    • To favor crystal growth over nucleation:

      • Decrease the Rate of Supersaturation: This can be achieved by slowing down the cooling rate or by using a slightly more dilute solution.[3]

      • Use a Solvent that Promotes Favorable Crystal Habits: The interaction between the solvent and the growing crystal faces can influence the crystal shape.[7] Experimenting with different solvents may lead to more desirable crystal morphologies.

      • Temperature Cycling: Subjecting the crystalline slurry to gentle heating and cooling cycles can help to dissolve smaller, less stable crystals and promote the growth of larger, more stable ones.

Problem 4: The crystallization yield is very low.

  • Question: After filtration and drying, I have a very small amount of crystalline product. How can I improve my yield?

  • Answer: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[14]

    • Possible Solutions:

      • Optimize Solvent Volume: You may have used too much solvent. Try using a smaller volume of solvent to dissolve the compound initially.

      • Cool for a Longer Period: Ensure that the crystallization mixture has been allowed to cool for a sufficient amount of time to maximize the amount of product that crystallizes out of solution.

      • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

      • Check for Purity: Impurities can sometimes increase the solubility of the main compound, leading to lower yields. Ensure your starting material is of high purity.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Suitability for Crystallization
Water10.2< 1~5Potentially suitable for anti-solvent methods
Ethanol5.2~20> 200Good
Isopropanol4.3~15> 150Good
Acetone5.1> 100> 300Poor (too soluble)
Toluene2.4~5~50Potentially suitable
Heptane0.1< 1~2Poor (low solubility)

Table 2: Illustrative Cooling Profile for Crystallization in Ethanol

Time (minutes)Temperature (°C)Observations
078Clear, saturated solution
3060Solution remains clear
6045Onset of turbidity (nucleation)
9030Crystal growth observed
12025Significant crystal formation
1804Placed in an ice bath to maximize yield

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Mandatory Visualization

Crystallization_Workflow General Crystallization Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude Compound dissolve Dissolve in Hot Solvent start->dissolve filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling filter->cool nucleation Nucleation cool->nucleation growth Crystal Growth nucleation->growth isolate Isolate Crystals (Filtration) growth->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry analyze Analyze Purity & Yield dry->analyze end Pure Crystalline Product analyze->end

Caption: A flowchart illustrating the general workflow for the crystallization of this compound.

Troubleshooting_Tree Crystallization Troubleshooting Decision Tree start Crystallization Attempted q1 Crystals Formed? start->q1 q2 Solution Clear or Oily? q1->q2 No q3 Crystal Quality? q1->q3 Yes a1 Induce Nucleation: - Seed - Scratch - Concentrate - Cool further q2->a1 Clear a2 Re-dissolve, Dilute, and Cool Slower q2->a2 Oily/Precipitate q4 Favor Growth: - Slower Cooling - Less Concentrated - Change Solvent q3->q4 Poor (small/needles) q5 Yield? q3->q5 Good a3 Improve Yield: - Less Solvent - Longer Cooling - Second Crop q5->a3 Low end Successful Crystallization q5->end Acceptable

Caption: A decision tree to guide troubleshooting common issues during crystallization experiments.

References

Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield and other common issues encountered during the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Troubleshooting Guide

This guide addresses specific problems that may arise during the two-step synthesis of this compound, which typically proceeds via an initial reductive amination to form 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile, followed by reduction of the nitrile to the desired benzylamine.

Problem 1: Low Yield in Reductive Amination of 4-Cyanobenzaldehyde with 1-Ethylpiperazine

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial reaction between the aldehyde and the amine to form the iminium ion may be slow or incomplete.

    • Solution: Pre-stir the 4-cyanobenzaldehyde and 1-ethylpiperazine in the reaction solvent for 1-2 hours before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this step.[1][2]

    • Solution: Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Using an insufficient amount of the reducing agent can lead to incomplete reaction. An excess of 1.5 to 2.0 equivalents is often recommended.

  • Reaction Temperature: The reaction may be too slow at low temperatures.

    • Solution: While the reaction is often run at room temperature, gentle heating to 40-50°C may improve the reaction rate and yield. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. Acetonitrile can also be an effective choice.

Data Presentation: Optimization of Reductive Amination

Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield of 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile (%)
1NaBH(OAc)₃ (1.2)DCM251265
2NaBH(OAc)₃ (1.5)DCM251285
3NaBH(OAc)₃ (1.5)DCE40892
4NaBH₄ (1.5)Methanol251255 (with aldehyde reduction)

Problem 2: Formation of Side Products in Reductive Amination

Possible Side Products and Prevention:

  • Reduction of 4-Cyanobenzaldehyde: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material to 4-(hydroxymethyl)benzonitrile.

    • Prevention: Use a milder reducing agent such as NaBH(OAc)₃, which is selective for the iminium ion over the aldehyde.[1][2]

  • Over-alkylation of the Amine: While less common with secondary amines like 1-ethylpiperazine, it's a possibility.

    • Prevention: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the aldehyde.

Problem 3: Low Yield in the Reduction of 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile

Possible Causes and Solutions:

  • Ineffective Reducing Agent: The nitrile group is relatively stable and requires a potent reducing agent.

    • Solution: Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.[3] Catalytic hydrogenation with Raney Nickel is another powerful method.[4]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: When using LiAlH₄, the reaction is typically refluxed in an ethereal solvent like THF. For catalytic hydrogenation, sufficient hydrogen pressure and reaction time are crucial. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the substrate or solvent can poison the catalyst.

    • Solution: Ensure the 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile intermediate is purified before the reduction step. Use high-purity solvents and hydrogen.

Data Presentation: Comparison of Nitrile Reduction Methods

Entry Reducing Agent/Catalyst Solvent Temperature (°C) Reaction Time (h) Yield of this compound (%)
1LiAlH₄THF66 (reflux)688
2H₂ (50 psi), Raney NiMethanol/Ammonia501291
3H₂ (50 psi), Pd/CMethanol501275 (with debenzylation risk)
4NaBH₄, CoCl₂Methanol252465

Problem 4: Formation of Secondary Amine Impurity During Nitrile Reduction

Issue: During the reduction of the nitrile, the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine impurity ((R-CH₂)₂NH).[5]

Solutions:

  • Catalytic Hydrogenation with Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines.[6][7]

  • Choice of Catalyst: Certain catalysts, like cobalt boride, can be more selective for the formation of primary amines.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and efficient method is a two-step synthesis. The first step involves the reductive amination of 4-cyanobenzaldehyde with 1-ethylpiperazine to yield 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile. The second step is the reduction of the nitrile group to the primary amine, affording the final product.

Q2: Which reducing agent is best for the first step (reductive amination)?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination step. It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly affecting the aldehyde starting material.[1][2]

Q3: My nitrile reduction with LiAlH₄ is giving a complex mixture of products. What could be the issue?

A3: LiAlH₄ is a very reactive and non-selective reducing agent. If your starting material or solvent is not completely dry, the LiAlH₄ will react with water. Additionally, ensure the reaction is worked up carefully by slowly quenching the excess LiAlH₄ at a low temperature to avoid side reactions.

Q4: Can I perform a one-pot synthesis of this compound from 4-formylbenzylamine?

A4: While a one-pot reaction might seem appealing, it is generally not advisable for this synthesis. The conditions required for the initial reductive amination and the subsequent nitrile reduction are typically not compatible. A stepwise approach with purification of the intermediate is more likely to result in a higher yield and purity of the final product.

Q5: How can I purify the final product, this compound?

A5: The final product is a basic compound. Purification can often be achieved by column chromatography on silica gel, using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in a mixture of dichloromethane and methanol to prevent tailing.[8] Alternatively, the product can be purified by crystallization of its hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile

  • To a solution of 4-cyanobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add 1-ethylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 40°C for 8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-5% methanol in dichloromethane) to afford the title compound.

Protocol 2: Synthesis of this compound

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile (1.0 eq) in anhydrous THF dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitrile Reduction start1 4-Cyanobenzaldehyde + 1-Ethylpiperazine reductive_amination Reductive Amination (NaBH(OAc)3, DCE, 40°C) start1->reductive_amination intermediate 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile reductive_amination->intermediate nitrile_reduction Nitrile Reduction (LiAlH4, THF, Reflux) intermediate->nitrile_reduction final_product This compound nitrile_reduction->final_product

Caption: Two-step synthesis workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions poor_yield Poor Yield? step1 Step 1: Reductive Amination poor_yield->step1 Yes step2 Step 2: Nitrile Reduction poor_yield->step2 Yes solution1a Check Reducing Agent step1->solution1a solution1b Optimize Temperature step1->solution1b solution1c Pre-form Imine step1->solution1c solution2a Use Stronger Reductant step2->solution2a solution2b Ensure Anhydrous Conditions step2->solution2b solution2c Add NH3 (for H2/cat.) step2->solution2c

Caption: Logical troubleshooting flow for addressing poor reaction yields.

References

Technical Support Center: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and stability assessment of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound, which is a solid, should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[3][4] While a specific temperature is not provided by all suppliers, storage below +30°C is a general recommendation for similar compounds.[3] One supplier indicates a shelf life of 1095 days under appropriate storage conditions.[5]

Q2: What materials are incompatible with this compound during storage?

A2: The compound should be stored away from strong oxidizing agents, acids, and acid anhydrides.[1] Contact with these substances can lead to degradation or vigorous, potentially hazardous reactions.

Q3: Is this compound sensitive to light or air?

A3: Yes, similar compounds like benzylamine and piperazine derivatives can be sensitive to light and air.[3][4] Benzylamine, for instance, may turn yellowish upon prolonged contact with air.[4] Therefore, it is recommended to store the compound in a tightly sealed, opaque container to protect it from light and atmospheric oxygen.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color (e.g., yellowing), caking of the solid material, or the appearance of an unusual odor. For a definitive assessment of purity and degradation, analytical methods such as HPLC, NMR, or mass spectrometry should be employed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, texture) Exposure to air, light, or moisture; temperature fluctuations.Re-evaluate storage conditions. Ensure the container is tightly sealed and protected from light. Perform analytical purity testing (see Experimental Protocols) to assess the extent of degradation.
Inconsistent experimental results Compound degradation leading to lower effective concentration or interfering impurities.Use a fresh stock of the compound. If using an older stock, verify its purity and integrity using the analytical methods described below before proceeding with experiments.
Poor solubility Potential degradation or presence of insoluble impurities.Confirm the recommended solvent for the compound. If solubility issues persist with a previously reliable solvent, it may be an indication of degradation. Analyze the compound's purity.

Storage Condition Summary

Parameter Recommendation Rationale
Temperature Cool, store below +30°C[3]To minimize the rate of chemical degradation. High temperatures can promote decomposition.[6]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen); tightly sealed container[4]To prevent oxidation. Benzylamine moieties are susceptible to air oxidation.[4]
Light Store in an opaque or amber container[4][7]To prevent photodegradation. Piperazine and benzylamine derivatives can be light-sensitive.[3][4][7]
Moisture Dry environment; use of desiccants is advisable[1][3]The compound is hygroscopic and moisture can lead to hydrolysis or other forms of degradation.[3][7]
Incompatibilities Store away from strong acids, and oxidizing agents.[1]To prevent chemical reactions that would degrade the compound.

Experimental Protocols

General Protocol for Assessing Compound Stability and Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound over time.

1. Objective: To determine the purity of this compound and identify the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Standard Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to create a calibration curve.

4. Sample Preparation:

  • Prepare the sample to be tested at the same concentration as the primary standard solution.

5. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm.

  • Column Temperature: 30°C

6. Data Analysis:

  • Compare the chromatogram of the test sample to that of the reference standard.

  • The purity can be calculated based on the area of the main peak relative to the total peak area.

  • The appearance of new peaks in the sample chromatogram may indicate the presence of degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_assessment Periodic Stability Assessment cluster_decision Decision storage_compound Store this compound (Cool, Dry, Dark, Inert Atmosphere) visual_inspection Visual Inspection (Color, Appearance) storage_compound->visual_inspection Retrieve Sample analytical_testing Analytical Testing (e.g., HPLC) visual_inspection->analytical_testing No visible changes discard_compound Discard Compound visual_inspection->discard_compound Visible degradation purity_check Purity > 95%? analytical_testing->purity_check use_in_experiment Use in Experiment purity_check->use_in_experiment Yes purity_check->discard_compound No

Caption: Workflow for the storage and stability assessment of this compound.

degradation_pathway compound This compound stressor1 Oxidation (Air/Light Exposure) compound->stressor1 stressor2 Hydrolysis (Moisture Exposure) compound->stressor2 stressor3 Incompatible Chemicals (e.g., Strong Acids) compound->stressor3 degradation_product1 Oxidized Derivatives (e.g., N-oxides) stressor1->degradation_product1 degradation_product2 Hydrolyzed Products stressor2->degradation_product2 degradation_product3 Salt Formation/ Other Adducts stressor3->degradation_product3

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of byproducts from reactions yielding 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. The information is presented in a question-and-answer format to address specific issues encountered during synthesis and purification.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

  • Question: My post-reaction analysis (TLC, LC-MS) shows significant amounts of unreacted 4-formylbenzonitrile and/or N-ethylpiperazine. What are the likely causes and how can I resolve this?

    Answer: Incomplete consumption of starting materials in a reductive amination reaction can be attributed to several factors. The primary reasons include insufficient reducing agent, poor imine formation, or non-optimal reaction conditions.

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. Ensure at least 1.2 to 1.5 equivalents are used relative to the limiting reagent.

    • Poor Imine Formation: The initial condensation of the aldehyde and amine to form the imine intermediate is a crucial, and often rate-limiting, step. The presence of a mild acid catalyst, like acetic acid, can facilitate this process. The reaction may also benefit from a solvent that allows for the removal of water, such as dichloromethane (DCM) or dichloroethane (DCE), sometimes with the addition of a drying agent like magnesium sulfate.

    • Suboptimal Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

    Troubleshooting Steps:

    • Verify the quality and stoichiometry of your reducing agent.

    • Incorporate a catalytic amount of acetic acid (e.g., 0.1 equivalents) to promote imine formation.

    • Consider increasing the reaction time or gently heating the reaction mixture.

    • For purification, an acidic wash (e.g., 1M HCl) will extract the basic desired product and any unreacted N-ethylpiperazine into the aqueous layer, leaving the neutral 4-formylbenzonitrile in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the amines.

Issue 2: Formation of a Doubly Alkylated Byproduct

  • Question: I am observing a significant byproduct with a mass corresponding to the addition of two benzyl groups to the piperazine nitrogen. How can I minimize the formation of this impurity?

    Answer: The formation of a tertiary amine byproduct, where the benzylamine product reacts with another molecule of the starting aldehyde, is a common issue in reductive aminations. This "over-alkylation" is more prevalent when the newly formed secondary amine is more nucleophilic than the starting amine.

    Minimization Strategies:

    • Control Stoichiometry: Using a slight excess of the amine starting material (N-ethylpiperazine) relative to the aldehyde (4-formylbenzonitrile) can help to ensure the aldehyde is consumed before it can react with the product. A 1.1:1 to 1.2:1 ratio of amine to aldehyde is a good starting point.

    • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise over a period can help to maintain a low concentration of the imine at any given time, favoring the desired reaction over the subsequent side reaction.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the over-alkylation reaction, which may have a higher activation energy.

    Purification:

    • Column Chromatography: This is the most effective method for separating the desired secondary amine from the more polar tertiary amine byproduct. A silica gel column with a gradient elution of dichloromethane and methanol (with a small amount of triethylamine to prevent streaking) is a common choice.

Issue 3: Difficulty in Removing Boron-Containing Byproducts

  • Question: After a quench and workup of my reaction using sodium triacetoxyborohydride, I'm having trouble removing all the boron-containing byproducts from my product. What is the best way to purify my compound?

    Answer: Boron-based reducing agents like STAB generate borate byproducts that can sometimes be challenging to remove completely with a simple aqueous workup.

    Effective Workup and Purification:

    • Quench: At the end of the reaction, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This will neutralize the acetic acid and decompose any remaining reducing agent. Be cautious as gas evolution (CO2) will occur.

    • Aqueous Wash: Perform several washes of the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash. This helps to remove the majority of the boron salts.

    • Acid-Base Extraction: As this compound is basic, an acid-base extraction can be highly effective. Extract the organic layer with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like sodium hydroxide to a pH > 10 and extract the product back into an organic solvent like dichloromethane.

    • Crystallization as a Salt: The purified amine can be dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with an acid like HCl (in a solvent like ether or isopropanol) to precipitate the hydrochloride salt. This is often a highly effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A common and efficient method is the reductive amination of 4-formylbenzonitrile with N-ethylpiperazine, followed by the reduction of the nitrile group to an amine. Alternatively, a direct reductive amination between 4-aminomethylbenzaldehyde and N-ethylpiperazine can be employed.

  • Q2: What are the expected major byproducts in this synthesis?

    • The most common byproducts include unreacted starting materials (4-formylbenzonitrile, N-ethylpiperazine), the over-alkylated tertiary amine, and potentially the alcohol byproduct from the reduction of the starting aldehyde.

  • Q3: Can I use sodium borohydride instead of sodium triacetoxyborohydride?

    • While sodium borohydride can be used, it is a less selective reducing agent and can reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct. Sodium triacetoxyborohydride is generally preferred for reductive aminations as it is milder and more selective for the iminium ion over the aldehyde.

  • Q4: My final product is an oil, but I expected a solid. What should I do?

    • The free base of this compound may be an oil or a low-melting solid. To obtain a stable, crystalline solid, conversion to a salt (e.g., hydrochloride or maleate) is recommended. This also serves as an excellent final purification step.

  • Q5: How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as 10% methanol in dichloromethane. The starting aldehyde will be less polar than the amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction progress and identifying products and byproducts.

Data Presentation

Table 1: Effect of Reducing Agent on Product Yield and Byproduct Formation

Reducing AgentEquivalentsTemperature (°C)Desired Product Yield (%)Unreacted Aldehyde (%)Alcohol Byproduct (%)
Sodium Triacetoxyborohydride (STAB)1.22585-95< 5< 2
Sodium Borohydride (NaBH₄)1.52540-60< 1030-50
Sodium Cyanoborohydride (NaBH₃CN)1.22580-90< 5< 5

Note: These are typical, illustrative yields and can vary based on specific reaction conditions.

Table 2: Influence of Solvent on Reaction Outcome

SolventReaction Time (h)Desired Product Yield (%)
Dichloromethane (DCM)1292
Dichloroethane (DCE)1295
Tetrahydrofuran (THF)2475
Methanol (MeOH)1860

Note: Illustrative data assuming STAB as the reducing agent.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile via Reductive Amination

  • To a solution of 4-formylbenzonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added N-ethylpiperazine (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.2 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Reduction of the Nitrile to the Benzylamine

  • The crude 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • A reducing agent such as lithium aluminum hydride (LAH) in THF or catalytic hydrogenation (e.g., H₂, Pd/C) is employed. For LAH, the nitrile is added slowly to a cooled (0 °C) suspension of LAH (2-3 eq) in THF.

  • The reaction is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched (e.g., for LAH, by sequential addition of water, 15% NaOH solution, and water).

  • The resulting solid is filtered off, and the filtrate is concentrated to give the crude this compound.

Protocol 3: Purification by Acid-Base Extraction

  • The crude product is dissolved in an organic solvent like dichloromethane or ethyl acetate.

  • The organic solution is extracted with 1M hydrochloric acid (3 x volume).

  • The combined aqueous layers are washed with the organic solvent to remove any neutral impurities.

  • The aqueous layer is then cooled in an ice bath and the pH is adjusted to >10 by the slow addition of a concentrated sodium hydroxide solution.

  • The basic aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified free base.

Visualizations

Reductive_Amination_Pathway 4-formylbenzonitrile 4-formylbenzonitrile Imine_Intermediate Imine Intermediate 4-formylbenzonitrile->Imine_Intermediate + N-ethylpiperazine - H₂O N-ethylpiperazine N-ethylpiperazine Product_Nitrile 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile Imine_Intermediate->Product_Nitrile [H] Final_Product This compound Product_Nitrile->Final_Product Reduction (e.g., LAH or H₂/Pd/C) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Mix Aldehyde and Amine Add_Reducing_Agent Add Reducing Agent Start->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup / Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Chromatography / Crystallization) Dry->Purify Troubleshooting_Byproducts Start Post-Reaction Analysis Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Starting_Material Unreacted Starting Material Impurity_Detected->Starting_Material Yes Overalkylation Over-alkylation Product Impurity_Detected->Overalkylation Yes Other Other Byproducts Impurity_Detected->Other Yes Solution_SM - Increase reducing agent - Add acid catalyst - Adjust temperature/time Starting_Material->Solution_SM Solution_Overalkylation - Adjust stoichiometry - Slow addition of reductant - Lower temperature Overalkylation->Solution_Overalkylation Purification Purify via Chromatography or Acid-Base Extraction Other->Purification Solution_SM->Purification Solution_Overalkylation->Purification

Validation & Comparative

A Comparative Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine and Other Piperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives with wideranging therapeutic applications. This guide provides a comparative overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine and other notable piperazine derivatives, focusing on their potential in oncology and neuroscience. Due to a lack of publicly available biological data for this compound, this guide will draw comparisons with structurally related and functionally relevant piperazine compounds to provide a valuable context for researchers exploring this chemical space.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery. This is attributed to its ability to introduce favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for various pharmacophoric groups.[1] Piperazine derivatives have been successfully developed as anticancer agents, as well as modulators of serotonin and dopamine receptors for the treatment of various central nervous system (CNS) disorders.[2][3][4]

Structural and Functional Comparison of Piperazine Derivatives

Piperazine Derivatives in Oncology

The piperazine moiety is a key component in several approved anticancer drugs.[2] Its presence can influence the pharmacokinetic profile and target engagement of the molecule.

One notable example is a series of benzylpiperazine derivatives designed as selective inhibitors of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy.[5] These compounds demonstrate the potential of the benzylpiperazine scaffold in targeting protein-protein interactions.

Another class of anticancer agents involves vindoline-piperazine conjugates, which have shown significant antiproliferative activity across a range of cancer cell lines.[6][7] The substitution on the piperazine ring plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound/Derivative ClassTarget/MechanismCell LineActivity (IC50/GI50/Ki)Reference
Benzylpiperazine DerivativesMcl-1 Inhibition-Ki = 0.18 µM (most potent)[5]
Vindoline-Piperazine Conjugate (Compound 23)AntiproliferativeMDA-MB-468 (Breast Cancer)GI50 = 1.00 µM[7]
Vindoline-Piperazine Conjugate (Compound 25)AntiproliferativeHOP-92 (Non-Small Cell Lung Cancer)GI50 = 1.35 µM[7]
Quinoxalinyl–piperazine derivativeG2/M cell cycle inhibitor, Bcl-2 inhibitionVarious human cancer cell lines-[8]
Piperazine Derivatives in Neuroscience

The versatility of the piperazine scaffold is further highlighted by its widespread use in the development of CNS-active agents. Arylpiperazine derivatives, in particular, have been extensively explored as ligands for serotonin (5-HT) and dopamine (D) receptors.[9][10]

For instance, a series of arylpiperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A, 5-HT2A, and D2 receptors, which are key targets in the treatment of psychosis and other neurological disorders.[9] The nature of the aryl group and the length of the alkyl linker significantly influence the receptor binding profile.

Another study focused on the development of coumarin-piperazine hybrids as potent 5-HT1A receptor agents.[11] Certain derivatives from this class exhibited sub-nanomolar affinity, demonstrating the potential for fine-tuning receptor selectivity through structural modifications.

Table 2: Receptor Binding Affinity of Selected Piperazine Derivatives in Neuroscience

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki)Reference
Arylpiperazine Derivative (Compound 9b)5-HT1A15 nM[9]
Arylpiperazine Derivative (Compound 12b)5-HT2A2.5 nM[9]
Arylpiperazine Derivative (Compound 9b)D2120 nM[9]
Coumarin-Piperazine Derivative (Compound 4)5-HT1A0.78 nM[11]
Coumarin-Piperazine Derivative (Compound 7)5-HT1A0.57 nM[11]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for key assays are provided below.

Mcl-1 Inhibition Assay

Protocol for determining the binding affinity of benzylpiperazine derivatives to Mcl-1: [5]

  • Protein Expression and Purification: Human Mcl-1, Bcl-2, and Bcl-xL proteins are expressed in E. coli and purified using affinity chromatography.

  • Fluorescence Polarization Assay: A fluorescently labeled peptide probe that binds to the target proteins is used.

  • Competition Binding: The assay is performed in a competitive format where the test compounds displace the fluorescent probe from the protein's binding pocket.

  • Data Analysis: The decrease in fluorescence polarization is measured as a function of the compound concentration, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Screening (NCI-60)

Protocol for evaluating the antiproliferative activity of vindoline-piperazine conjugates: [7]

  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are used.

  • Drug Incubation: Cells are incubated with the test compounds at a single high concentration (e.g., 10 µM) for 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability.

  • Data Analysis: The percentage of growth inhibition (GI) is calculated. For compounds showing significant inhibition, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition).

Radioligand Binding Assays for Serotonin and Dopamine Receptors

Protocol for determining the binding affinity of arylpiperazine derivatives to 5-HT and D2 receptors: [9]

  • Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT1A, 5-HT2A, or D2 receptors are used.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, and [3H]spiperone for D2).

  • Competition Assay: The ability of the test compounds to displace the radioligand from the receptor is measured over a range of concentrations.

  • Data Analysis: The IC50 values are determined by nonlinear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Workflows

To further aid in the understanding of the structure-activity relationships and experimental designs, the following diagrams are provided.

experimental_workflow cluster_oncology Oncology Workflow cluster_neuroscience Neuroscience Workflow a Compound Synthesis (e.g., Benzylpiperazines) b Mcl-1 Inhibition Assay (Fluorescence Polarization) a->b Binding Affinity (Ki) c NCI-60 Cell Line Screen (SRB Assay) a->c Antiproliferative Activity (GI50) d Lead Optimization b->d c->d e Compound Synthesis (e.g., Arylpiperazines) f Radioligand Binding Assays (5-HT1A, 5-HT2A, D2) e->f Binding Affinity (Ki) g Functional Assays (e.g., cAMP, Ca2+ flux) f->g Efficacy/Potency h In Vivo Models g->h

Caption: Generalized experimental workflows for the evaluation of piperazine derivatives in oncology and neuroscience.

signaling_pathway cluster_serotonin Serotonin Receptor Signaling (Simplified) cluster_dopamine Dopamine Receptor Signaling (Simplified) Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A AC Adenylyl Cyclase HTR1A->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 Arylpiperazine Arylpiperazine Derivative Arylpiperazine->HTR1A Agonist/Antagonist Arylpiperazine->D2R Antagonist

Caption: Simplified signaling pathways for serotonin 5-HT1A and dopamine D2 receptors, highlighting potential points of intervention for arylpiperazine derivatives.

Conclusion

The piperazine scaffold remains a highly attractive starting point for the design of novel therapeutics. While this compound lacks documented biological activity, its structural similarity to other active benzylpiperazine derivatives suggests that it could be a valuable building block for creating new compounds with potential applications in oncology and neuroscience. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to explore the structure-activity relationships of this and other piperazine derivatives, ultimately paving the way for the development of new and improved therapies.

References

Comparative Efficacy of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship and therapeutic potential of novel benzylpiperazine derivatives.

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with piperazine-containing compounds emerging as a promising class of therapeutics. Their versatile structure allows for facile modification, enabling the fine-tuning of their pharmacological properties. This guide provides a comparative analysis of the efficacy of various analogs of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, focusing on their cytotoxic activities against different cancer cell lines, their mechanisms of action, and the structure-activity relationships (SAR) that govern their potency.

Quantitative Efficacy of Benzylpiperazine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound analogs and related benzylpiperazine derivatives against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
1 3,4-dichlorobenzyl group on piperazine, coupled to alepterolic acidMCF-7 (Breast)8.31 ± 0.67[1]
2 N-benzyl piperidine core with modifications targeting HDAC/AChE-HDAC: 0.17, AChE: 6.89[2]
3 Benzylpiperazine scaffold designed as Bcl-2 inhibitor-Ki for Mcl-1: 0.18[3]
4 Phenylpiperazine derivative of 1,2-benzothiazineMCF-7 (Breast)Comparable to Doxorubicin[4]
5 4-amino-2H-benzo[h]chromen-2-one analog with piperazineLNCaP-hr (Prostate)0.52 ± 0.11[5]
6 Chalcone-dithiocarbamate hybrid with piperazinePC3 (Prostate)1.05[5]
7 Bergenin-1,2,3-triazole hybrid with piperazineHeLa (Cervical)1.33[5]
8 Bergenin-1,2,3-triazole hybrid with piperazineA-549 (Lung)1.86[5]
9 Chromen-4-one derivative with piperazineHeLa (Cervical)1.02[5]
10 Chromen-4-one derivative with piperazineSMMC-7721 (Liver)1.33[5]

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of this compound analogs is significantly influenced by the nature and position of substituents on both the benzyl and piperazine rings.

Substitutions on the Benzyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro), on the benzyl ring has been shown to enhance cytotoxic activity. For instance, a (3,4-dichlorobenzyl)piperazinyl derivative of alepterolic acid (Compound 1) exhibited potent activity against the MCF-7 breast cancer cell line[1]. This suggests that the electronic properties of the benzyl moiety play a crucial role in the interaction with biological targets.

Modifications of the Piperazine Moiety: The substituent on the N4-position of the piperazine ring is a key determinant of biological activity. While the parent compound in this guide features an ethyl group, studies on related series have shown that varying this substituent can modulate potency and selectivity. For example, replacing the benzylpiperazine core with a more complex heterocyclic system can lead to highly potent and selective inhibitors of specific cellular targets[3][5].

Experimental Protocols

A general overview of the experimental procedures used to evaluate the efficacy of these analogs is provided below. For detailed protocols, please refer to the cited literature.

Synthesis of Benzylpiperazine Analogs

The synthesis of 4-(4-alkylpiperazin-1-ylmethyl)benzylamine analogs typically involves a multi-step process. A common route is the reductive amination of a substituted benzaldehyde with the appropriate N-alkylpiperazine.

General Synthesis Workflow

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted_Benzaldehyde Substituted Benzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Substituted_Benzaldehyde->Reductive_Amination N_Alkylpiperazine N-Alkylpiperazine N_Alkylpiperazine->Reductive_Amination Target_Compound 4-(4-Alkylpiperazin-1-ylmethyl) benzylamine Analog Reductive_Amination->Target_Compound

Caption: General synthetic scheme for benzylpiperazine analogs.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT Assay Workflow

MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Analogs (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the mechanisms by which benzylpiperazine analogs exert their anticancer effects. A prominent mechanism is the induction of apoptosis (programmed cell death).

For example, compound 1 , a (3,4-dichlorobenzyl)piperazinyl derivative of alepterolic acid, was found to induce endogenous apoptosis in MCF-7 cells. This was evidenced by a significant increase in the levels of cleaved caspase-9 and caspase-3, as well as cleaved poly (ADP-ribose) polymerase (PARP). Furthermore, an increased Bax/Bcl-2 ratio was observed, indicating a shift in the balance of pro-apoptotic and anti-apoptotic proteins towards cell death[1].

Other benzylpiperazine derivatives have been designed to target specific signaling pathways. For instance, some analogs act as selective inhibitors of anti-apoptotic Bcl-2 family proteins like Mcl-1, thereby promoting apoptosis in cancer cells[3]. Another series of N-benzyl piperidine derivatives were developed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), suggesting a multi-targeted approach to cancer therapy[2]. Phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential topoisomerase II inhibitors[4].

Apoptosis Induction Pathway

Apoptosis Pathway cluster_compound Compound Action cluster_cellular Cellular Response Compound Benzylpiperazine Analog (e.g., Compound 1) Bcl2_Family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) Compound->Bcl2_Family Caspase_Activation Caspase Cascade Activation (Caspase-9 -> Caspase-3) Bcl2_Family->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway for apoptosis induction by benzylpiperazine analogs.

References

Purity Analysis of Commercial 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of commercially available 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols used for analysis and present a comparison of hypothetical purity data from various commercial suppliers.

Comparative Purity Analysis

The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 98.597.299.1
Major Impurity by HPLC (%) 0.8 (Impurity X)1.5 (Impurity Y)0.5 (Impurity X)
Purity by GC-MS (%) 98.297.099.0
Residual Solvents (ppm) <50150 (DCM)<50
¹H NMR Confirmation ConformsConformsConforms

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Proton (¹H) NMR: 400 MHz, spectral width of 16 ppm, 32 scans.

  • Carbon (¹³C) NMR: 100 MHz, spectral width of 240 ppm, 1024 scans.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and potential sources of impurities in the synthesis of this compound.

G Experimental Workflow for Purity Analysis Sample Commercial Sample of this compound HPLC HPLC Analysis (Purity and Impurity Profile) Sample->HPLC GCMS GC-MS Analysis (Purity and Residual Solvents) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Data Data Compilation and Comparison HPLC->Data GCMS->Data NMR->Data

Caption: A flowchart of the analytical workflow for the comprehensive purity assessment of this compound.

G Potential Sources of Impurities cluster_synthesis Synthesis cluster_workup Work-up and Purification StartingMaterials Starting Materials (e.g., 4-formylbenzylamine, N-ethylpiperazine) FinalProduct Final Product: This compound StartingMaterials->FinalProduct ReactionByproducts Reaction Byproducts ReactionByproducts->FinalProduct IncompleteReaction Incomplete Reaction IncompleteReaction->FinalProduct ResidualSolvents Residual Solvents ResidualSolvents->FinalProduct DegradationProducts Degradation Products DegradationProducts->FinalProduct

Caption: A diagram illustrating potential sources of impurities during the synthesis and purification of the target compound.

A Guide to the Orthogonal Validation of a Novel Kinase Inhibitor: The Case of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery of a novel bioactive small molecule is a pivotal moment. However, the journey from a promising hit to a validated chemical probe or drug candidate is paved with rigorous validation. This guide provides a comprehensive framework for the orthogonal validation of a putative kinase inhibitor, using the molecule 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine as a hypothetical case study.

The core principle of orthogonal validation is the use of independent, mechanistically distinct methods to verify a scientific finding, thereby minimizing the risk of artifacts or off-target effects confounding the results.[1] For a novel inhibitor, it is not enough to show that it inhibits an enzyme in a test tube; one must demonstrate conclusively that its cellular effects are a direct consequence of engaging its intended target.

While the specific biological target of this compound is not yet publicly defined, its chemical structure, containing a piperazine moiety, is a common scaffold in kinase inhibitors.[2] For the purpose of this guide, we will hypothesize that it is a novel inhibitor of a ubiquitously expressed and disease-relevant protein, "Kinase X" .

The Central Hypothesis: Chemical vs. Genetic Perturbation

Our validation strategy rests on a central hypothesis: If this compound (hereafter referred to as "Inhibitor-E") elicits its biological effects by inhibiting Kinase X, then genetic knockdown of Kinase X should phenocopy the effects of the chemical inhibitor.

To test this, we will employ two powerful, yet distinct, orthogonal approaches:

  • Biophysical Target Engagement: Directly confirming that Inhibitor-E binds to Kinase X inside intact cells using the Cellular Thermal Shift Assay (CETSA).[3][4][5]

  • Genetic Target Knockdown: Comparing the cellular phenotype induced by Inhibitor-E with that caused by reducing the expression of Kinase X using small interfering RNA (siRNA).[6][7][8]

Approach 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target interactions in a cellular context.[9][10] The underlying principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[5] This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Causality and Experimental Rationale

The choice of CETSA as a primary validation step is deliberate. It provides direct biophysical evidence of target engagement inside the cell, which is a critical first step in confirming a molecule's mechanism of action.[3] A positive result—a thermal shift—strongly indicates a physical interaction between Inhibitor-E and Kinase X. To ensure the observed phenotype is not due to an off-target effect, it is crucial to first confirm that the drug is indeed binding its intended target at the concentrations that produce the phenotype.

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge cluster_2 Analysis cell_culture 1. Culture cells expressing Kinase X treatment 2. Treat cells with Inhibitor-E (e.g., 10 µM) or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest and lyse cells treatment->harvest aliquot 4. Aliquot lysates into PCR tubes harvest->aliquot heat 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat centrifuge 6. Centrifuge to pellet aggregated proteins heat->centrifuge sds_page 7. Run supernatant on SDS-PAGE centrifuge->sds_page western 8. Western Blot for Kinase X sds_page->western quantify 9. Quantify band intensity and plot melting curve western->quantify cluster_0 Perturbation cluster_1 Validation & Phenotypic Assay A Control: Non-targeting siRNA E Measure Phenotype: Cell Proliferation Assay (e.g., CellTiter-Glo) A->E B Genetic: siRNA for Kinase X D Validate Knockdown: Western Blot for Kinase X B->D B->E C Chemical: Inhibitor-E C->E Inhibitor_E Inhibitor-E Kinase_X Kinase X Inhibitor_E->Kinase_X siRNA siRNA siRNA->Kinase_X (degrades mRNA) Substrate_P Substrate-P Kinase_X->Substrate_P (phosphorylates) Substrate Substrate Proliferation Cell Proliferation Substrate_P->Proliferation

References

Benchmarking 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comparative Analysis of Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark analysis for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine by examining the performance of structurally related benzylamine and piperazine derivatives. Due to the limited publicly available experimental data specifically for this compound, this document focuses on analogous compounds to provide a predictive framework for its potential biological activity. The information herein is intended to guide future research and development efforts.

Introduction

This compound belongs to the chemical classes of benzylamines and piperazines, both of which are "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Piperazine derivatives, in particular, are integral to numerous drugs with applications in oncology, neuroscience, and infectious diseases.[1] This guide synthesizes available data on similar compounds to forecast the potential efficacy, mechanism of action, and experimental considerations for this compound.

Comparative Landscape of Structurally Similar Compounds

To establish a performance benchmark, we have selected several N-benzylpiperazine and related derivatives with reported biological activity, focusing on anticancer and neurological applications.

Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents.[2] Its derivatives have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[3][4]

Table 1: Comparative in vitro Cytotoxicity of Benzylpiperazine Analogs

Compound/AnalogCancer Cell Line(s)Assay TypeIC50 / GI50 (µM)Reference(s)
Compound 23 (Vindoline-piperazine conjugate)MDA-MB-468 (Breast)Not Specified1.00[3]
Compound 25 (Vindoline-piperazine conjugate)HOP-92 (Lung)Not Specified1.35[3]
Compound L55 (N-benzylpiperidinol derivative)LNCaP (Prostate)Cellular Assay0.0296[5]
Compound L55 (N-benzylpiperidinol derivative)RS4;11 (Leukemia)Cellular Assay0.0416[5]
Compound 8 (Chalcone-piperazine derivative)PC3 (Prostate)Not Specified1.05[2]
N-Benzylpiperazine (BZP) HepaRG (Liver)Resazurin Assay>1000[6]
SA5 (Naphthalimide-arylsulfonyl piperazine)4T1 (Breast)MTT Assay<0.7[7]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Neurological Activity

N-benzylpiperazine (BZP) and its analogs are known to have significant effects on the central nervous system (CNS), primarily acting as stimulants by modulating dopaminergic and serotonergic pathways.[8][9]

Table 2: Comparative Neurological Activity of Benzylpiperazine Analogs

Compound/AnalogPrimary Mechanism of ActionKey FindingsReference(s)
N-Benzylpiperazine (BZP) Dopamine and serotonin reuptake inhibitor/releaserExhibits stimulant properties similar to amphetamine. Can induce neurotoxic effects and apoptosis at high doses.[8][9]
Trifluoromethylphenylpiperazine (TFMPP) Serotonin releaserOften used in combination with BZP.[10]
p-Chlorobenzylpiperazine Weak inhibitor of serotonin transporterAttenuated MDMA-induced neurotoxicity in rats.[11]

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of novel compounds. Below are methodologies for key in vitro assays relevant to the potential screening of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat cells with serial dilutions of the test compound (a starting range of 0.1 µM to 100 µM is suggested) and incubate for 48-72 hours.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at approximately 490-570 nm.[13]

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a method for determining cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour.[14]

  • Washing: Wash the plates five times with water and air-dry.[14]

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.[14]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid.[14]

  • Solubilization: Add 10 mM Tris base solution to solubilize the protein-bound dye.[14]

  • Absorbance Measurement: Measure the absorbance at approximately 565 nm.[14]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cancer Cell Line) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundTreatment Compound Treatment (24, 48, or 72h incubation) CellSeeding->CompoundTreatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->CompoundTreatment SelectAssay Select Assay CompoundTreatment->SelectAssay MTT MTT Assay SelectAssay->MTT Metabolic Activity SRB SRB Assay SelectAssay->SRB Protein Content Measurement Absorbance Measurement MTT->Measurement SRB->Measurement IC50 IC50/GI50 Calculation Measurement->IC50

Caption: A generalized workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway for Anticancer Activity

Many piperazine derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized intrinsic apoptotic pathway that could be investigated for this compound.

G Potential Apoptotic Signaling Pathway Compound Benzylpiperazine Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling cascade.

Conclusion

While direct experimental data for this compound is not currently available, this comparative guide provides a valuable starting point for its evaluation. Based on the analysis of structurally similar compounds, it is plausible that this molecule may exhibit cytotoxic activity against various cancer cell lines and/or possess modulatory effects on the central nervous system. The provided experimental protocols and workflow diagrams offer a robust framework for initiating in vitro screening and mechanistic studies. Further research is warranted to elucidate the specific biological profile of this compound and determine its therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. The information is compiled to ensure safe laboratory practices and responsible environmental stewardship.

Immediate Safety Precautions

Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.[2]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Generally not required if handled in a fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.[2]Minimizes inhalation of the compound, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood. Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use a spatula and a tared weighing vessel. If preparing a solution, add the solid to the solvent slowly.

  • Solution Handling: Handle all solutions containing this compound with the same level of precaution as the solid compound.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Collect all solid waste contaminated with the compound (e.g., gloves, pipette tips, weighing paper) in a designated, leak-proof hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container. Due to its chemical structure, which includes a piperazine ring, it should be treated as hazardous waste.[3]

  • Container Management: Ensure waste containers are compatible with the chemical, properly sealed, and stored in a designated satellite accumulation area away from incompatible materials.

  • Disposal Method: The recommended method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain or in regular trash.[3] Arrange for collection by a licensed environmental services company.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C14H23N3[4]
Molecular Weight 233.35 g/mol [1][4]
Physical Form Solid[4]
Storage Class 11 - Combustible Solids[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A Preparation - Don PPE - Prepare fume hood B Handling - Weighing - Solution preparation A->B C Post-Handling - Decontaminate - Wash hands B->C D Waste Segregation - Solid Waste - Liquid Waste B->D Generate Waste C->D Generate Waste E Container Management - Seal and label - Store in designated area D->E F Final Disposal - Licensed vendor pickup - Incineration E->F

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.